4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene
Description
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Properties
IUPAC Name |
4-ethoxy-1-nitro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c1-2-16-6-3-4-8(13(14)15)7(5-6)9(10,11)12/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLHIQCWSGPHOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701263420 | |
| Record name | 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701263420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
363-96-2 | |
| Record name | 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=363-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701263420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene CAS 363-96-2 properties
Topic: 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene (CAS 363-96-2) Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Engineers, and Agrochemical Researchers
A Strategic Fluorinated Intermediate for Bioactive Scaffold Design
Executive Summary
4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene (CAS 363-96-2) is a specialized fluorinated aromatic intermediate used primarily as a precursor to 4-ethoxy-2-(trifluoromethyl)aniline . This aniline derivative serves as a critical "left-hand side" building block in the synthesis of high-value agrochemicals (specifically PPO-inhibitor herbicides) and pharmaceutical kinase inhibitors.
The molecule’s value lies in its substitution pattern: the trifluoromethyl group (-CF₃) at the ortho position provides metabolic stability and lipophilicity, while the ethoxy group (-OEt) at the para position offers a steric handle for binding pockets and solubility modulation. This guide details its physicochemical properties, industrial synthesis via Nucleophilic Aromatic Substitution (SNAr), and downstream utility.
Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models based on structural analogs (e.g., 4-methoxy-1-nitro-2-(trifluoromethyl)benzene).
| Property | Value / Description | Source/Note |
| CAS Number | 363-96-2 | Registry |
| IUPAC Name | 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene | Systematic |
| Molecular Formula | C₉H₈F₃NO₃ | - |
| Molecular Weight | 235.16 g/mol | - |
| Physical State | Pale yellow solid or oil | Analog-based prediction |
| Melting Point | 32–40 °C (Predicted) | Low-melting solid range |
| Boiling Point | ~216 °C (at 760 mmHg) | Predicted |
| Density | ~1.35 g/cm³ | Predicted |
| LogP | 3.2 ± 0.4 | Lipophilic |
| Solubility | Soluble in DCM, EtOAc, Ethanol; Insoluble in water | - |
Synthesis & Manufacturing
The most robust industrial route to CAS 363-96-2 avoids direct nitration, which often suffers from poor regioselectivity. Instead, Nucleophilic Aromatic Substitution (SNAr) is the preferred method, utilizing the strong electron-withdrawing nature of the nitro and trifluoromethyl groups to activate the para-position.
Primary Synthetic Route: SNAr Displacement
Precursor: 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene (CAS 393-09-9) or the Chloro- analog. Reagent: Sodium Ethoxide (NaOEt).[1][2] Solvent: Anhydrous Ethanol.[3]
Protocol (Self-Validating System):
-
Preparation: Charge a reaction vessel with anhydrous ethanol under N₂ atmosphere. Add sodium metal (1.05 eq) slowly to generate fresh sodium ethoxide (NaOEt), or use a commercial 21% solution.
-
Addition: Cool the solution to 0–5 °C. Add 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene (1.0 eq) dropwise. Note: The reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.
-
Validation Point: Monitor via TLC (Hexane/EtOAc 8:1) or HPLC. Disappearance of the fluoro-precursor indicates completion.
-
-
Quench & Workup: Pour the reaction mixture into ice water. The product will precipitate (if solid) or form an oil layer. Extract with Ethyl Acetate.
-
Purification: Wash the organic layer with water and brine. Dry over Na₂SO₄ and concentrate. Recrystallize from Ethanol/Water or distill under reduced pressure if liquid.
Reaction Workflow Diagram
The following diagram illustrates the synthesis and the subsequent critical reduction step to the aniline.
Figure 1: Synthetic pathway from fluoro-precursor to the high-value aniline intermediate.
Reactivity & Applications
The nitro group in CAS 363-96-2 is rarely the final functionality; it is almost exclusively a "masked" amine.
Reduction to Aniline
The primary application is the reduction to 4-Ethoxy-2-(trifluoromethyl)aniline (CAS 121307-27-5).
-
Method A (Catalytic): H₂ (50 psi), 5% Pd/C in Methanol. Cleanest profile.
-
Method B (Chemical): Iron powder / NH₄Cl in EtOH/Water. Cheaper for large scale.
Downstream Utility in Drug & Agrochemical Design
Once reduced to the aniline, the scaffold is incorporated into complex molecules via amide coupling or urea formation.
-
Agrochemicals (Herbicides):
-
PPO Inhibitors: The 4-ethoxy-2-(trifluoromethyl)phenyl moiety mimics the steric and electronic properties required for Protoporphyrinogen Oxidase (PPO) inhibition. It is often coupled with uracil or triazinone cores (e.g., analogs of Saflufenacil or Tiafenacil).
-
Mechanism: The CF₃ group prevents metabolic degradation of the ring, while the ethoxy group fills a hydrophobic pocket in the enzyme.
-
-
Pharmaceuticals (Kinase Inhibitors):
-
RAF/MEK Inhibitors: Fluorinated anilines are "privileged structures" in kinase drug discovery. The electron-withdrawing CF₃ group lowers the pKa of the aniline nitrogen, modulating the hydrogen-bond donor capability in the hinge-binding region of kinases.
-
Figure 2: Downstream applications in Agrochemical and Pharmaceutical sectors.
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Acute Toxicity | H302: Harmful if swallowed. | Do not eat, drink, or smoke when using. |
| Skin Irritation | H315: Causes skin irritation. | Wear nitrile gloves. |
| Eye Irritation | H319: Causes serious eye irritation. | Wear safety goggles/face shield. |
| Reactivity | Potential explosive decomposition if heated under confinement (Nitro compound). | Avoid high heat (>150°C) during distillation. |
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). The ethoxy ether linkage is stable, but the nitro group warrants protection from excessive heat.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 363-96-2. Retrieved from [Link]
-
European Patent Office. Process for the preparation of 2-nitro-4-trifluoromethyl aniline (EP0381010A2). Retrieved from [Link]
-
Journal of Medicinal Chemistry. Design and Discovery of RAF Inhibitors Targeting RAS Mutant Cancers. (Contextual reference for fluorinated aniline utility). Retrieved from [Link]
Sources
4-ethoxy-2-trifluoromethyl-1-nitrobenzene synonyms and IUPAC name
Intermediate Scaffold for Fluorinated Pharmaceuticals and Agrochemicals
Executive Summary
4-Ethoxy-2-trifluoromethyl-1-nitrobenzene (CAS 363-96-2) is a specialized fluorinated aromatic intermediate used primarily in the synthesis of complex anilines for drug discovery and agrochemical development. Its structural motif—combining a strong electron-withdrawing nitro group, a lipophilic trifluoromethyl group, and an electron-donating ethoxy substituent—makes it a critical scaffold for Structure-Activity Relationship (SAR) studies. This guide details the compound's identity, physicochemical properties, validated synthesis protocols, and downstream applications in generating 4-ethoxy-2-(trifluoromethyl)aniline.
Chemical Identity & Nomenclature
Accurate identification is paramount due to the existence of multiple positional isomers (e.g., 4-methoxy analogs or 1-ethoxy-2-nitro isomers).
| Attribute | Details |
| IUPAC Name | 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene |
| Common Synonyms | 4-Ethoxy-2-trifluoromethylnitrobenzene; 5-Ethoxy-2-nitrobenzotrifluoride |
| CAS Registry Number | 363-96-2 |
| Molecular Formula | C₉H₈F₃NO₃ |
| Molecular Weight | 235.16 g/mol |
| SMILES | CCOC1=CC(=C(C=C1)[O-])C(F)(F)F |
| InChI Key | (Isomer specific) WMQOSURXFLBTPC (Analog reference) |
Structural Properties & Reactivity
The reactivity of 4-ethoxy-2-trifluoromethyl-1-nitrobenzene is governed by the push-pull electronic effects of its substituents.
-
Electronic Activation: The nitro group (-NO₂) at position 1 and the trifluoromethyl group (-CF₃) at position 2 are strong electron-withdrawing groups (EWGs). They significantly reduce electron density on the benzene ring, particularly at the ortho and para positions relative to themselves.
-
Nucleophilic Susceptibility: The precursor, 4-fluoro-1-nitro-2-(trifluoromethyl)benzene, is highly activated toward Nucleophilic Aromatic Substitution (SₙAr) at the C4 position because it is para to the nitro group and meta to the CF₃ group.
-
Lipophilicity: The trifluoromethyl and ethoxy groups enhance the compound's lipophilicity (LogP), a desirable trait for crossing biological membranes in pharmaceutical applications.
Synthesis & Manufacturing
The industrial and laboratory-scale synthesis of this compound almost exclusively relies on Nucleophilic Aromatic Substitution (SₙAr) . The reaction displaces a leaving group (typically fluoride) with an ethoxide nucleophile.
Retrosynthetic Analysis
The most efficient route disconnects the C-O bond at the 4-position.
-
Target: 4-Ethoxy-2-trifluoromethyl-1-nitrobenzene
-
Precursor: 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene (CAS 393-09-9)
-
Reagent: Sodium Ethoxide (NaOEt) generated in situ or pre-formed.
Detailed Experimental Protocol
Objective: Synthesis of 4-ethoxy-2-trifluoromethyl-1-nitrobenzene via SₙAr.
Reagents:
-
4-Fluoro-1-nitro-2-(trifluoromethyl)benzene (1.0 eq)
-
Absolute Ethanol (Solvent)
-
Sodium Hydride (60% dispersion in oil) or Sodium metal (to generate NaOEt) (1.1 eq)
Procedure:
-
Preparation of Nucleophile: In a flame-dried 3-neck round bottom flask equipped with a magnetic stir bar and reflux condenser, add absolute ethanol (10 mL/mmol). Under a nitrogen atmosphere, carefully add Sodium Hydride (1.1 eq) portion-wise at 0°C. Stir for 30 minutes until H₂ evolution ceases, forming Sodium Ethoxide.
-
Addition of Substrate: Dissolve 4-fluoro-1-nitro-2-(trifluoromethyl)benzene (1.0 eq) in a minimal amount of dry ethanol. Add this solution dropwise to the ethoxide mixture at 0°C to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature. If reaction kinetics are slow (monitored by TLC/HPLC), heat to reflux (approx. 78°C) for 2–4 hours. The electron-deficient ring usually facilitates rapid substitution.
-
Quench & Workup: Cool the reaction mixture to room temperature. Quench with saturated ammonium chloride solution or ice water.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Combine organic layers and wash with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude product is typically a pale yellow solid or oil. Purify via flash column chromatography (SiO₂, Hexanes/Ethyl Acetate gradient) if necessary.
Reaction Pathway Diagram
Figure 1: Synthetic workflow from the fluorinated precursor to the target nitro-ether and subsequent reduction to the aniline scaffold.[1][2][3][4][5]
Applications in Drug Development
The primary utility of 4-ethoxy-2-trifluoromethyl-1-nitrobenzene is as a precursor to 4-ethoxy-2-(trifluoromethyl)aniline (CAS 121307-27-5 for HCl salt). This aniline is a valuable "building block" in medicinal chemistry.
Structure-Activity Relationship (SAR)
In kinase inhibitor design, the 2-trifluoromethyl-4-alkoxy substitution pattern offers specific advantages:
-
Metabolic Stability: The -CF₃ group blocks metabolic oxidation at the benzylic position (if it were a methyl group) and sterically protects the ortho positions.
-
Conformational Lock: The bulky -CF₃ group can force the aniline ring into a specific conformation relative to the rest of the drug molecule, potentially improving binding affinity to the target protein pocket.
-
Lipophilicity Modulation: The ethoxy group allows for fine-tuning of the LogP, improving oral bioavailability compared to a methoxy or hydroxy group.
Downstream Transformation (Reduction)
To utilize this compound in drug synthesis, the nitro group is reduced to an amine.
-
Catalytic Hydrogenation: H₂ (1 atm), 10% Pd/C, MeOH. High yield, clean.
-
Chemical Reduction: Iron powder, NH₄Cl, EtOH/H₂O. Used if halogen-sensitive groups are present elsewhere.
Analytical Characterization
Researchers should expect the following spectral characteristics for validation:
-
¹H NMR (CDCl₃, 400 MHz):
-
Aromatic Region: Three protons.[6] The proton ortho to the nitro group (H6) will be most deshielded (~8.0 ppm). The proton ortho to the ethoxy group (H3) will be shielded (~7.0 ppm).
-
Ethoxy Group: Quartet at ~4.1 ppm (2H, -OCH₂-), Triplet at ~1.4 ppm (3H, -CH₃).
-
-
¹⁹F NMR: Single peak corresponding to the -CF₃ group (typically -60 to -63 ppm).
-
MS (ESI): [M+H]⁺ peak at 236.
Safety & Handling
-
Hazards: As a nitroaromatic, the compound may be energetic. Although the ethoxy group mitigates this slightly compared to polynitro compounds, standard precautions for explosive potential should be observed during scale-up.
-
Toxicity: Fluorinated nitrobenzenes are often skin irritants and potential sensitizers. Use full PPE (gloves, goggles, fume hood).
-
Storage: Store in a cool, dry place (2–8°C recommended) to prevent slow hydrolysis or degradation.
References
-
Sigma-Aldrich. 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene Product Detail. Retrieved from
-
PubChem. 1-Fluoro-4-nitro-2-(trifluoromethyl)benzene (Precursor Data). National Library of Medicine. Retrieved from
-
ChemicalBook. CAS 363-96-2 Entry and Synonyms. Retrieved from
-
BenchChem. Synthesis Protocols for Fluorinated Nitrobenzenes. Retrieved from
-
BLD Pharm. 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene Commercial Availability. Retrieved from
Sources
- 1. EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene - Google Patents [patents.google.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. 4-Ethoxy-2-methyl-1-nitrobenzene | 52177-06-7 [sigmaaldrich.com]
- 4. 4-Ethoxy-3-(trifluoromethyl)aniline hydrochloride | 1609396-37-3 | Benchchem [benchchem.com]
- 5. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Ethoxy-1-methyl-2-nitrobenzene | C9H11NO3 | CID 350366 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene (CAS Registry Number: 363-96-2). While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from structurally related analogs and employs established chemical principles to offer a robust profile for researchers. This guide is intended to serve as a valuable resource for those in drug discovery and development, providing insights into its molecular characteristics, potential reactivity, and safe handling considerations.
Introduction: Unveiling a Structurally Significant Scaffold
4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene is a substituted aromatic compound featuring key functional groups that impart significant potential for applications in medicinal chemistry and materials science. The presence of an ethoxy group, a nitro group, and a trifluoromethyl group on the benzene ring creates a unique electronic and steric environment. The trifluoromethyl group, a well-known bioisostere for a methyl or chloro group, can significantly enhance metabolic stability and binding affinity of a molecule to its biological target. The nitro group, a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution, providing a handle for further chemical modification. The ethoxy group, an electron-donating group, can modulate the overall electronic properties and lipophilicity of the molecule.
This guide will delve into the known identifiers and calculated properties of this compound, explore its expected spectroscopic characteristics, and provide guidance on its safe handling and potential synthetic routes based on established methodologies for related compounds.
Molecular Identity and Core Physical Properties
A precise understanding of a compound's fundamental physical properties is paramount for its application in research and development. While experimental data for 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene is not extensively documented, we can compile its key identifiers and present calculated values to guide laboratory work.
| Property | Value | Source |
| Chemical Name | 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene | IUPAC Nomenclature |
| CAS Registry Number | 363-96-2 | Chemical Abstracts Service |
| Molecular Formula | C₉H₈F₃NO₃ | |
| Molecular Weight | 249.16 g/mol | Calculated |
| Appearance | Not Experimentally Determined (Predicted: Crystalline Solid or Oil) | |
| Melting Point | Not Experimentally Determined | |
| Boiling Point | Not Experimentally Determined | |
| Density | Not Experimentally Determined | |
| Solubility | Not Experimentally Determined (Predicted: Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; sparingly soluble in water) |
Causality Behind Predictions: The prediction of a crystalline solid or oil state is based on the typical physical forms of substituted nitrobenzenes with similar molecular weights. The predicted solubility is based on the general behavior of aromatic compounds with both polar (nitro) and nonpolar (ethoxy, trifluoromethyl, benzene ring) functionalities.
Spectroscopic Characterization: A Predictive Analysis
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of a chemical compound. In the absence of published experimental spectra for 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene, this section provides predicted key features based on the analysis of its functional groups and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the ethoxy group. The aromatic region will likely display a complex splitting pattern due to the substitution pattern. The ethoxy group should present as a triplet for the methyl protons and a quartet for the methylene protons.
-
¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for each of the nine carbon atoms. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing and -donating nature of the substituents.
-
¹⁹F NMR: The fluorine NMR spectrum is predicted to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorption bands characteristic of the nitro and trifluoromethyl groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| Nitro (NO₂) | 1550-1475 and 1360-1290 | Asymmetric and Symmetric Stretching |
| C-F (Trifluoromethyl) | 1350-1120 | Stretching |
| C-O (Ether) | 1275-1200 and 1150-1085 | Asymmetric and Symmetric Stretching |
| Aromatic C-H | 3100-3000 | Stretching |
| Aromatic C=C | 1600-1450 | Stretching |
The presence of strong absorption bands in the specified regions for the nitro and C-F stretching would be a key indicator of the compound's identity.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 249.16. Fragmentation patterns would likely involve the loss of the ethoxy group, the nitro group, and potentially the trifluoromethyl group, leading to characteristic fragment ions.
Safety and Handling: A Precautionary Approach
Due to the absence of a specific Material Safety Data Sheet (MSDS) for 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene, it is imperative to handle this compound with the utmost caution, adhering to the safety protocols for related hazardous substances. Aromatic nitro compounds are often toxic and can be absorbed through the skin. The presence of a trifluoromethyl group can also contribute to the compound's biological activity and potential toxicity.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.
-
Handling: Avoid direct contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.
Synthesis and Reactivity: Exploring Chemical Pathways
The synthesis of 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene is not explicitly detailed in the reviewed literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles.
Conceptual Synthetic Workflow
A potential synthetic approach could involve the nitration of a suitable precursor followed by etherification.
Caption: Conceptual workflow for the synthesis of 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene.
Experimental Protocol (Conceptual):
-
Preparation of Sodium Ethoxide: In a round-bottom flask under an inert atmosphere, dissolve sodium metal in absolute ethanol with cooling to form sodium ethoxide.
-
Nucleophilic Aromatic Substitution: To the solution of sodium ethoxide, add 2-chloro-5-nitrobenzotrifluoride dropwise at a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Predicted Reactivity
The electron-withdrawing nitro and trifluoromethyl groups are expected to activate the aromatic ring towards nucleophilic aromatic substitution. The position of these groups suggests that the remaining hydrogens on the ring could be susceptible to substitution by strong nucleophiles under specific conditions. The nitro group itself can be a versatile functional handle, readily reduced to an amine, which can then undergo a wide range of further chemical transformations.
Conclusion and Future Perspectives
4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene represents a promising scaffold for the development of novel chemical entities in various scientific fields. While a comprehensive experimental characterization is currently lacking in the public domain, this guide provides a foundational understanding of its physical and chemical properties based on established principles and data from related compounds. Further experimental investigation into its properties, reactivity, and biological activity is warranted to fully unlock its potential. Researchers are encouraged to use this guide as a starting point for their investigations while adhering to stringent safety protocols.
References
- CAS Registry Number 363-96-2. Chemical Abstracts Service.
- IR Spectroscopy Tutorial: Nitro Groups. (n.d.).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Safety Data Sheet for a structurally similar nitroaromatic compound.
A Comprehensive Safety and Handling Guide for 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene (CAS 363-96-2): A Proactive Hazard Assessment for Research and Development
This technical guide provides a detailed safety and handling framework for 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene. In the context of research and drug development, where novel compounds are often handled before exhaustive toxicological data is available, a proactive safety assessment based on structure-activity relationships is paramount. This document synthesizes information from structurally analogous compounds to establish robust protocols that ensure the safety of laboratory personnel. By understanding the chemical nature of the nitroaromatic core, the trifluoromethyl group, and the ethoxy substituent, we can anticipate potential hazards and implement validated control measures.
Molecular Profile and Inferred Physicochemical Properties
4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene is a substituted nitroaromatic compound. Its structure suggests potential utility as a building block in medicinal chemistry and materials science. A definitive, publicly available Safety Data Sheet (SDS) for this specific molecule is not readily accessible. Therefore, the following properties are inferred from its structure and data from closely related analogs to provide a working profile for risk assessment.
| Property | Inferred Value / Information | Source (Analog Data) |
| CAS Number | 363-96-2 | [1] |
| Molecular Formula | C₉H₈F₃NO₃ | |
| Molecular Weight | 235.16 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | [2] |
| XLogP3 | ~2.5 - 3.5 | [3][4] |
| Hydrogen Bond Donors | 0 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Rotatable Bonds | 3 | [3] |
Note: These properties are estimations and should be used as a guideline for initial risk assessment. Experimental determination is required for definitive values.
Hazard Identification: A Synthesis of Structure-Activity Relationships
The primary hazards of this molecule can be logically deduced by examining its core functional groups. The overall toxicological profile is dominated by the nitroaromatic system, a class of compounds known for significant health risks.
The Nitroaromatic Core: A High-Consequence Hazard
The presence of the nitrobenzene moiety is the most significant toxicological concern. Nitroaromatic compounds are readily absorbed through inhalation, ingestion, and, critically, dermal contact.[5]
-
Methaemoglobinaemia: The principal adverse health effect of nitrobenzene exposure is methaemoglobinaemia.[5] This occurs when the ferrous (Fe²⁺) iron in hemoglobin is oxidized to the ferric (Fe³⁺) state, rendering it unable to transport oxygen. This leads to tissue hypoxia. Symptoms can be delayed, appearing 1-4 hours post-exposure, and include cyanosis (a blueish tint to the skin), fatigue, dizziness, and headache.[5][6] Higher exposure levels can lead to respiratory depression, cardiac arrhythmias, and potentially death.[5]
-
Carcinogenicity: The International Agency for Research on Cancer (IARC) classifies nitrobenzene as "possibly carcinogenic to humans" (Group 2B).[5] Chronic exposure studies in animals have shown evidence of carcinogenic effects.
-
Organ Toxicity & Reproductive Hazards: Prolonged or repeated exposure can cause damage to organs, particularly the blood, bone marrow, and central nervous system.[7] Nitrobenzene is also a suspected reproductive toxicant in male animals.[5]
The Trifluoromethyl and Ethoxy Groups: Modulators of Reactivity
The trifluoromethyl (-CF₃) and ethoxy (-OCH₂CH₃) groups modulate the electronic properties of the aromatic ring.
-
The -CF₃ group is a powerful electron-withdrawing group, which, along with the nitro group, significantly activates the benzene ring towards nucleophilic aromatic substitution.[8]
-
The ethoxy group is electron-donating by resonance, which can influence the molecule's metabolic pathways and reactivity profile.[8]
Predicted GHS Classification
Based on the hazard classifications of structurally similar trifluoromethylated and/or alkoxylated nitrobenzenes, a precautionary GHS classification for 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene is proposed below.
| Hazard Class | Hazard Code | Hazard Statement | Source (Analog Data) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [9] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [9] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [9] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [9] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [9] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [9] |
| Carcinogenicity | H351 | Suspected of causing cancer | [5][10] |
Proactive Exposure Control and Personal Protection
A multi-layered approach to exposure control is essential. The primary goal is to prevent any contact with the substance through the implementation of robust engineering controls and diligent use of personal protective equipment (PPE).
Engineering Controls: The First Line of Defense
All handling of 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood.[11] This is non-negotiable. The fume hood provides critical protection against the inhalation of vapors or fine powders, which is a primary route of exposure for nitroaromatic compounds.
Caption: The hierarchy of controls prioritizes engineering solutions.
Personal Protective Equipment (PPE): The Essential Barrier
Given the high potential for dermal absorption of nitroaromatics, PPE is a critical last line of defense.[5]
-
Eye Protection: Chemical safety goggles with side shields are mandatory.[11]
-
Hand Protection: Nitrile gloves are required. Inspect gloves for any signs of degradation or puncture before each use. Due to the rapid skin absorption of similar compounds, it is crucial to remove and replace gloves immediately if contamination is suspected.[11]
-
Body Protection: A flame-retardant lab coat must be worn and kept fully fastened.[11]
Safe Handling, Storage, and Disposal Protocols
Adherence to strict protocols for handling, storage, and disposal is fundamental to mitigating risk.
Experimental Protocol: Dispensing Solid Compound
-
Preparation: Confirm the chemical fume hood is operational. Don all required PPE (goggles, nitrile gloves, lab coat).[11]
-
Staging: Place a weigh boat on an analytical balance inside the fume hood. Place the stock container of 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene in a secondary container within the hood.
-
Dispensing: Carefully transfer the required amount of solid from the stock container to the weigh boat using a clean spatula. Avoid generating dust.
-
Closure: Immediately and securely close the stock container.[12]
-
Cleanup: Wipe the spatula clean. Dispose of the weigh boat and any contaminated wipes in a designated solid hazardous waste container.
-
Doffing PPE: Remove gloves using the proper technique and dispose of them in the hazardous waste stream. Wash hands thoroughly with soap and water.[12]
Storage Requirements
Proper storage is crucial for maintaining chemical integrity and preventing hazardous situations.
-
Location: Store in a cool, dry, and well-ventilated area.[12]
-
Container: Keep the container tightly sealed to prevent exposure to moisture and air.[12]
-
Incompatibilities: Store away from incompatible materials, including strong oxidizing agents, strong bases, and reducing agents.[13]
-
Segregation: Do not store with foodstuffs or other highly reactive chemicals.[12] Automated and controlled-environment storage solutions can enhance safety and traceability.[14]
Disposal Protocol
All waste containing 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene, including contaminated consumables and excess material, must be disposed of as hazardous chemical waste.[13] Follow all local, state, and federal regulations. Never dispose of this compound down the drain.[13]
Emergency Procedures: A Validated Response Plan
Immediate and correct action during an emergency is critical. The delayed onset of symptoms for nitrobenzene poisoning makes it imperative to seek medical attention after any significant exposure, even if no immediate effects are felt.[5]
| Exposure Route | First Aid Measures |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[15][16] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[17][18] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15][16] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the container or label to the medical personnel.[6][17] |
Minor Spill Response Workflow
This protocol applies only to small spills contained entirely within a chemical fume hood.
Caption: A stepwise workflow for managing minor chemical spills.
References
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The Synthetic Cornerstone: A Technical Guide to Nitro-trifluoromethyl Benzene Intermediates in Modern Drug Discovery and Agrochemical Development
Introduction: The Strategic Value of Nitro-trifluoromethyl Benzene Scaffolds
In the landscape of modern medicinal chemistry and agrochemical design, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the efficacy, metabolic stability, and overall performance of active pharmaceutical ingredients (APIs) and crop protection agents.[1][2] Among the myriad of fluorinated building blocks, nitro-trifluoromethyl benzene intermediates stand out as a class of highly versatile and reactive scaffolds. The potent electron-withdrawing properties of both the nitro (NO₂) and trifluoromethyl (CF₃) groups synergistically activate the benzene ring, rendering it susceptible to a range of chemical transformations, most notably nucleophilic aromatic substitution (SₙAr).[3][4] This unique reactivity profile, coupled with the profound impact of the trifluoromethyl group on a molecule's lipophilicity, pKa, and metabolic fate, has cemented the role of these intermediates as indispensable tools for researchers and drug development professionals.[5]
This in-depth technical guide provides a comprehensive literature review of nitro-trifluoromethyl benzene intermediates, focusing on their synthesis, reactivity, and applications. We will delve into the causality behind experimental choices, provide field-proven insights into reaction mechanisms, and offer detailed, self-validating experimental protocols for the synthesis and manipulation of these critical chemical entities.
I. Synthesis of Nitro-trifluoromethyl Benzene Intermediates: A Comparative Overview
The synthesis of nitro-trifluoromethyl benzene intermediates is primarily achieved through the electrophilic nitration of trifluoromethylbenzene and its derivatives. The regiochemical outcome of this reaction is dictated by the inherent directing effects of the substituents on the aromatic ring.
Direct Nitration of Trifluoromethylbenzene
The trifluoromethyl group is a deactivating, meta-directing substituent in electrophilic aromatic substitution.[6] Consequently, the direct nitration of trifluoromethylbenzene predominantly yields the meta-isomer, 1-nitro-3-(trifluoromethyl)benzene.
A common laboratory-scale procedure involves the use of a nitrating mixture of concentrated nitric acid and sulfuric acid.[7] Continuous-flow nitration technology has also been recognized for its enhanced safety and production efficiency on an industrial scale.[7]
Table 1: Regioselectivity in the Nitration of Trifluoromethylbenzene
| Product Isomer | Typical Yield (%) |
| 1-Nitro-3-(trifluoromethyl)benzene (meta) | >90% |
| 1-Nitro-2-(trifluoromethyl)benzene (ortho) | <5% |
| 1-Nitro-4-(trifluoromethyl)benzene (para) | <5% |
Yields are approximate and can vary based on specific reaction conditions.
Synthesis of Ortho and Para Isomers
Accessing the ortho and para isomers in high yields requires alternative synthetic strategies, often starting from substituted precursors. For instance, the nitration of 3-methylbenzotrifluoride yields a mixture of isomers, including a significant proportion of the 2-nitro and 4-nitro products.[8]
Synthesis of Di-substituted Nitro-trifluoromethyl Benzenes
The introduction of additional substituents on the ring can be achieved through various synthetic routes. For example, 1-bromo-3-nitro-5-trifluoromethyl-benzene can be prepared by the bromination of 1-nitro-3-trifluoromethyl-benzene.
II. The Chemistry of Activation: Reactivity and Mechanistic Insights
The pronounced reactivity of nitro-trifluoromethyl benzene intermediates in nucleophilic aromatic substitution (SₙAr) is their defining chemical characteristic. The strong electron-withdrawing nature of both the nitro and trifluoromethyl groups creates a significant electron deficiency in the aromatic ring, making it highly susceptible to attack by nucleophiles.[3]
The Addition-Elimination (SₙAr) Mechanism
The SₙAr reaction proceeds via a two-step addition-elimination mechanism.[4]
-
Nucleophilic Addition: A nucleophile attacks the carbon atom bearing a suitable leaving group (typically a halogen), leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3]
-
Leaving Group Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the substituted product.
The stability of the Meisenheimer complex is a critical factor in determining the reaction rate. The nitro and trifluoromethyl groups, particularly when positioned ortho or para to the leaving group, effectively stabilize the negative charge of the intermediate through resonance and inductive effects.[3][9]
Caption: The Addition-Elimination (SₙAr) Mechanism.
Regioselectivity in SₙAr Reactions
The position of the nitro and trifluoromethyl groups relative to the leaving group has a profound impact on the regioselectivity of SₙAr reactions. Nucleophilic attack is strongly favored at positions ortho and para to the electron-withdrawing groups due to the effective delocalization of the negative charge in the Meisenheimer complex.
III. Applications in Drug Discovery and Agrochemicals: Case Studies
The versatility of nitro-trifluoromethyl benzene intermediates has led to their widespread use in the synthesis of a diverse array of pharmaceuticals and agrochemicals.
Pharmaceutical Applications
-
Flutamide: An anti-androgen drug used in the treatment of prostate cancer, is synthesized from a nitro-trifluoromethyl aniline precursor.[10]
-
Nilotinib: A tyrosine kinase inhibitor for the treatment of chronic myeloid leukemia, utilizes a nitro-trifluoromethyl benzene intermediate in its synthesis.
Agrochemical Applications
-
Fipronil: A broad-spectrum insecticide, incorporates a trifluoromethylphenyl moiety derived from a corresponding nitro-substituted intermediate.
-
Trifluralin: A dinitroaniline herbicide, is synthesized using a trifluoromethyl-substituted aniline, which is in turn prepared from a nitro-trifluoromethyl benzene precursor.[11]
IV. Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and reaction of key nitro-trifluoromethyl benzene intermediates.
Protocol 1: Synthesis of 1-Nitro-3-(trifluoromethyl)benzene via Nitration
Materials:
-
Trifluoromethylbenzene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature below 10°C.
-
To this nitrating mixture, add trifluoromethylbenzene dropwise over 30 minutes, ensuring the reaction temperature does not exceed 10°C.
-
After the addition is complete, continue stirring at 0-5°C for 1 hour.
-
Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by vacuum distillation.
Protocol 2: Nucleophilic Aromatic Substitution (SₙAr) with an Amine
Materials:
-
4-Fluoro-1-nitro-2-(trifluoromethyl)benzene
-
Benzylamine
-
Potassium Carbonate
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of 4-fluoro-1-nitro-2-(trifluoromethyl)benzene in DMF, add benzylamine and potassium carbonate.
-
Heat the reaction mixture to 80°C and stir for 4 hours.
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
V. Spectroscopic Data for Key Intermediates
Table 2: Spectroscopic Data for Selected Nitro-trifluoromethyl Benzene Isomers
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | 19F NMR (CDCl₃, δ ppm) |
| 1-Nitro-2-(trifluoromethyl)benzene | 7.88-7.82 (m, 2H), 7.77-7.73 (m, 2H)[10] | 148.4, 133.3, 132.7, 128.1 (q, J = 5.0 Hz), 125.1, 123.8 (q, J = 34.0 Hz), 122.1 (q, J = 272.0 Hz)[10] | -60.13 (s, 3F)[10] |
| 1-Nitro-3-(trifluoromethyl)benzene | 8.51 (s, 1H), 8.46 (d, J = 8.3 Hz, 1H), 8.00 (d, J = 7.7 Hz, 1H), 7.77 (t, J = 8.0 Hz, 1H) | 148.5, 132.9 (q, J = 34.3 Hz), 130.2, 125.6, 123.4 (q, J = 272.7 Hz), 122.9 | -63.0 |
| 1-Nitro-4-(trifluoromethyl)benzene | 8.38 (d, J = 8.0 Hz, 2H), 7.86 (d, J = 8.0 Hz, 2H)[10] | 150.3, 131.7 (q, J = 33.3 Hz), 126.4 (q, J = 3.8 Hz), 124.0, 123.2 (q, J = 272.7 Hz) | -63.18 (s, 3F)[10] |
VI. Safety, Handling, and Disposal
Nitro-trifluoromethyl benzene intermediates are hazardous materials and must be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[12]
-
Ventilation: Handle these compounds in a well-ventilated fume hood.[12]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, amines, and oxidizing and reducing agents.[13]
-
Spills: In case of a spill, contain the material with a non-combustible absorbent (e.g., sand, vermiculite) and collect it in a sealed container for hazardous waste disposal.[13]
-
Disposal: Dispose of all waste containing these compounds as hazardous waste in accordance with local, state, and federal regulations. Never dispose of them down the drain.[13][14]
Caption: Workflow for Safe Handling and Disposal.
VII. Conclusion and Future Perspectives
Nitro-trifluoromethyl benzene intermediates represent a powerful and enduring class of building blocks in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries. Their predictable reactivity, governed by the principles of nucleophilic aromatic substitution, allows for the controlled introduction of diverse functionalities. As the demand for more sophisticated and effective drugs and crop protection agents continues to grow, the strategic application of these versatile intermediates will undoubtedly play an increasingly vital role in shaping the future of chemical synthesis and innovation.
VIII. References
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J-Stage. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
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MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
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Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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Semantic Scholar. (2021, April 2). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
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ResearchGate. (2026, February 3). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
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ResearchGate. (2022, October 6). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
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MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
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Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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ACS Publications. (2022, April 11). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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ResearchGate. (n.d.). The SNAr reaction of 4‐trifluoromethyl‐2‐nitro‐1‐fluorobenzene (1) with.... Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Retrieved from [Link]
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PubChem. (n.d.). m-(Trifluoromethyl)nitrobenzene. Retrieved from [Link]
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PubChem. (n.d.). 1-Nitro-4-(trifluoromethoxy)benzene. Retrieved from [Link]
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University of Illinois Springfield. (n.d.). 12_09_11.html.ppt [Read-Only]. Retrieved from [Link]
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Universidad de Alcalá. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]
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Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
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SciEngine. (n.d.). Supporting information. Retrieved from [Link]
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SlideShare. (n.d.). Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. Retrieved from [Link]
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Harvard DASH. (n.d.). Concerted nucleophilic aromatic substitutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitration of trifluoromethyl benzene. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016, February 3). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-nitro-3-(trifluoromethyl)-. Retrieved from [Link]
-
Simon Fraser University. (n.d.). Laboratory Hazardous Waste Management. Retrieved from [Link]
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Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
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Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]
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University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
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Google Patents. (n.d.). EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds. Retrieved from
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Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]
-
NIST. (n.d.). 2-Nitro-α,α,α-trifluorotoluene. Retrieved from [Link]
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ACS Publications. (n.d.). Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration of Alkylbenzenes Using High Resolution 1 H NMR Spectroscopy. Journal of Chemical Education. Retrieved from [Link]
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Methodological & Application
Application Note: Precision SNAr Protocols for 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene
Here is a comprehensive Application Note and Protocol for the nucleophilic aromatic substitution (SNAr) involving 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene .
Executive Summary
This guide details the mechanistic principles and experimental protocols for the nucleophilic aromatic substitution (SNAr) related to 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene (Target 1 ).
While the phrasing "substitution of [Target]" can imply the target is the substrate, in high-value synthesis, this molecule is most frequently the product of a controlled SNAr reaction on a fluoro- or chloro-precursor. However, due to the unique electronic pressure of the ortho-trifluoromethyl and para-nitro groups, the target itself can undergo a secondary SNAr (nitro-displacement) under forcing conditions.
This document covers both pathways:
-
Synthesis Protocol: High-yield formation of the ether linkage via displacement of fluoride.
-
Reactivity Profile: Analysis of the target's stability and potential for subsequent nitro-group displacement (denitration).
Chemical Context & Mechanism[1][2][3][4][5][6][7][8]
Substrate Activation Analysis
The precursor, 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene , represents a "privileged scaffold" for SNAr due to the synergistic activation by electron-withdrawing groups (EWGs):
-
1-Nitro (
): exerts a strong resonance ( ) and inductive ( ) effect, activating the ortho (C2) and para (C4) positions. -
2-Trifluoromethyl (
): Exerts a strong inductive withdrawal ( ), further depleting electron density from the ring.
The "Self-Limiting" Reaction Logic
The synthesis of 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene relies on a specific electronic switch:
-
Activation: The starting material is highly electron-deficient, making the C4-Fluorine bond extremely labile to nucleophiles (ethoxide).
-
Deactivation (Product Inhibition): Upon substitution, the new ethoxy group (
) acts as a resonance donor ( ). This pushes electron density back into the ring, significantly raising the energy barrier for any further nucleophilic attack (e.g., displacing the nitro group). This "self-limiting" nature ensures high selectivity for the mono-substituted product.
Mechanism Diagram (Meisenheimer Complex)
The reaction proceeds via an addition-elimination pathway involving a resonance-stabilized anionic intermediate (Meisenheimer Complex).
Figure 1: Mechanistic pathway showing the rate-limiting formation of the Meisenheimer complex followed by rapid fluoride elimination.
Experimental Protocol: Synthesis of Target
Objective: Synthesis of 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene from 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene. Scale: 10 mmol (adaptable).
Reagents & Equipment
| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |
| 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene | 209.10 | 1.0 | 2.09 g | Substrate |
| Ethanol (Absolute) | 46.07 | Solvent | 20 mL | Solvent/Reagent |
| Sodium Ethoxide (21% in EtOH) | 68.05 | 1.1 | ~3.6 mL | Nucleophile |
| Ammonium Chloride (sat. aq.) | - | - | 20 mL | Quench |
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Preparation: Charge a 50 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar and a temperature probe.
-
Substrate Solubilization: Add 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene (2.09 g) and Absolute Ethanol (15 mL). Stir at 300 RPM until fully dissolved.
-
Thermal Control: Place the flask in an ice-water bath and cool the internal temperature to 0–5 °C .
-
Expert Insight: Although the reaction can proceed at room temperature, starting cold prevents localized "hotspots" that could lead to bis-substitution or nitro-displacement side products.
-
Phase 2: Nucleophilic Addition
-
Addition: Add Sodium Ethoxide solution (1.1 equiv) dropwise via a syringe or dropping funnel over 10 minutes.
-
Observation: The solution may turn a deep yellow/orange color, indicating the formation of the Meisenheimer complex.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) . Stir for 1–2 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[1] The starting material (
) should disappear, replaced by the more polar product ( ).
Phase 3: Workup & Isolation
-
Quench: Pour the reaction mixture into 20 mL of saturated aqueous
to neutralize excess base. -
Extraction: Extract the aqueous layer with Ethyl Acetate (
). -
Washing: Wash the combined organics with water (
) and Brine ( ). -
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotavap, 40 °C, 20 mbar). -
Purification: The crude product is typically
pure. If necessary, recrystallize from cold Ethanol/Water (9:1) or purify via flash chromatography.
Advanced Reactivity: Nitro-Displacement (The "Over-Reaction")
While the ethoxy group deactivates the ring, the nitro group at position 1 is still vulnerable to displacement by strong nucleophiles (e.g., thiols, amines) under forcing conditions, especially because it is ortho to the electron-withdrawing
Scenario: If the user intends to substitute the nitro group of the title compound (e.g., to make a 1-amino-4-ethoxy-2-trifluoromethyl derivative):
-
Conditions Required: High temperature (80–100 °C), Polar Arotic Solvent (DMSO/DMF), and a strong nucleophile (e.g., Benzylamine).
-
Mechanism: The nucleophile attacks C1.[2] The
group leaves as nitrite ( ). -
Warning: This is difficult due to the electron-donating effect of the para-ethoxy group.
Reactivity Workflow Diagram
Figure 2: Reactivity hierarchy showing the stability of the ether product under standard conditions versus forcing conditions.
Analytical Data & Validation
To validate the synthesis, compare your isolated material against these expected parameters:
| Technique | Expected Signal Characteristics | Interpretation |
| Characteristic Ethoxy group triplet/quartet. | ||
| Aromatic region: 3 protons | Pattern changes from precursor (loss of F-coupling). | |
| Single peak ~ -60 ppm | ||
| HPLC | Shift to lower retention time (RP) | Introduction of oxygen increases polarity slightly vs fluoro-precursor. |
Safety & Handling Protocols
-
Nitro Compounds: The starting material and product are nitro-aromatics. While generally stable, they should not be heated to dryness at high temperatures (>150 °C) due to decomposition/explosion risks.
-
Fluoride Generation: The reaction generates Sodium Fluoride (NaF). While not volatile, acidification of the waste stream can generate trace Hydrofluoric Acid (HF). Always quench into buffered ammonium chloride, never strong acid.
-
Solvent Hazards: Ethanol is flammable. If using DMF/DMSO for higher rates, ensure proper ventilation to avoid skin absorption of the nitro-compounds.
References
-
Mechanistic Foundation of SNAr
-
Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chemical Reviews, 49(2), 273-412. Link
-
- Ortho-Effect of Trifluoromethyl Groups: Soundararajan, R., et al. (1990). "The effect of the trifluoromethyl group on nucleophilic aromatic substitution." Journal of Organic Chemistry.
-
Precursor Availability & Reactivity
-
PubChem Compound Summary for CID 67843 (4-Fluoro-1-nitro-2-(trifluoromethyl)benzene). Link
-
- General Protocol for Alkoxylation: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Williamson-type ether synthesis via SNAr).
Sources
Application Notes and Protocols for the Reduction of 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene to 4-Ethoxy-2-(trifluoromethyl)aniline
Introduction
The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, pivotal to the production of a vast array of pharmaceuticals, agrochemicals, and specialty materials. The target molecule, 4-Ethoxy-2-(trifluoromethyl)aniline, is a valuable building block in drug discovery due to the unique electronic properties conferred by the ethoxy and trifluoromethyl substituents. This guide provides detailed protocols and technical insights for the efficient and chemoselective reduction of 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene.
The presence of both an electron-donating ethoxy group and a potent electron-withdrawing trifluoromethyl group on the aromatic ring influences the reactivity of the nitro group. The trifluoromethyl group enhances the electrophilicity of the nitro group, generally facilitating its reduction[1][2]. Conversely, the electron-donating ethoxy group can modulate the overall electron density of the ring. This document explores three robust and widely applicable reduction protocols, offering a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.
Mechanistic Overview of Nitroarene Reduction
The reduction of a nitro group to an amine is a six-electron process that typically proceeds through nitroso and hydroxylamine intermediates. The two primary mechanistic pathways are the direct hydrogenation route and a condensation route, with the direct pathway being more common in the methods discussed herein[3][4].
Caption: Generalized direct reduction pathway of a nitroarene to an aniline.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often providing high yields with simple work-up procedures. Palladium on carbon is a highly effective catalyst for this transformation[3][5].
Causality of Experimental Choices:
-
Catalyst: 10% Pd/C is a standard and highly active catalyst for the hydrogenation of nitroarenes. The carbon support provides a high surface area for the reaction.
-
Solvent: Ethanol is an excellent solvent for many organic compounds and is compatible with the reaction conditions.
-
Hydrogen Source: Hydrogen gas is the reductant. While effective, it requires specialized equipment and careful handling due to its flammability.
-
Pressure: While atmospheric pressure can be sufficient, a slightly elevated pressure (e.g., 50 psi) can significantly increase the reaction rate.
Experimental Protocol:
-
Reaction Setup: To a hydrogenation vessel, add 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene (1.0 eq) and ethanol (10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10 mol% of Pd) to the solution.
-
Hydrogenation: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 psi) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the pyrophoric catalyst. The celite pad should be kept wet with the solvent during filtration.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-Ethoxy-2-(trifluoromethyl)aniline. The product can be purified further by column chromatography if necessary.
Caption: Experimental workflow for catalytic hydrogenation.
Protocol 2: Metal-Mediated Reduction with Iron in Acidic Medium
The use of easily oxidized metals in an acidic medium is a classic and highly reliable method for the reduction of nitro groups. Iron powder in the presence of an acid is a cost-effective and chemoselective option[3][6].
Causality of Experimental Choices:
-
Reducing Agent: Iron powder is an inexpensive and effective reducing agent. The reaction proceeds via single electron transfers from the metal surface to the nitro group[3].
-
Acid: Hydrochloric acid protonates the intermediates in the reduction pathway. Ammonium chloride can be used as a milder alternative to generate acidic conditions in situ.
-
Solvent System: A mixture of ethanol and water is often used to ensure the solubility of both the organic substrate and the inorganic reagents.
-
Temperature: Heating the reaction to reflux accelerates the rate of reduction.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene (1.0 eq), ethanol, and water (typically a 2:1 to 4:1 ratio).
-
Reagent Addition: Add iron powder (3-5 eq) and ammonium chloride (4 eq) or concentrated hydrochloric acid (catalytic to stoichiometric amounts) to the mixture.
-
Reaction: Heat the reaction mixture to reflux. The reaction is often vigorous initially.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.
-
Isolation: The filtrate can be concentrated, and the residue taken up in an organic solvent and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated to yield the crude product. Purification can be achieved by column chromatography.
Caption: Experimental workflow for metal-acid reduction.
Protocol 3: Reduction using Sodium Borohydride and Nickel(II) Chloride
The combination of sodium borohydride with a transition metal salt, such as nickel(II) chloride, provides a powerful and rapid method for the reduction of nitroarenes at room temperature. This system generates nickel boride in situ, which is the active catalyst[7][8].
Causality of Experimental Choices:
-
Reducing System: Sodium borohydride alone is generally not effective for the reduction of nitro groups. However, in the presence of NiCl2·6H2O, highly reactive nickel boride is formed, which catalyzes the reduction[7][9].
-
Solvent System: A mixture of an organic solvent like acetonitrile or methanol and a small amount of water is crucial. The water facilitates the formation of the active catalytic species[7][10].
-
Temperature: This reaction is typically highly exothermic and proceeds rapidly at room temperature, often requiring initial cooling.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask with a magnetic stirrer, dissolve 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene (1.0 mmol) in a mixture of acetonitrile (3.0 mL) and water (0.3 mL)[9].
-
Catalyst Formation: Add nickel(II) chloride hexahydrate (NiCl2·6H2O, 0.2 mmol) to the solution and stir for a few minutes[9].
-
Reduction: Cool the mixture in an ice bath and add sodium borohydride (NaBH4, 4.0 mmol) portion-wise. A black precipitate of nickel boride will form, and gas evolution may be observed[9].
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC. These reactions are often very fast, completing within 5-20 minutes[9].
-
Work-up: Once the reaction is complete, add water (5 mL) and extract the product with an organic solvent like dichloromethane or ethyl acetate (3 x 10 mL)[9].
-
Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography if necessary[9].
Caption: Experimental workflow for NaBH4/NiCl2 reduction.
Comparative Analysis of Reduction Protocols
| Parameter | Catalytic Hydrogenation (Pd/C, H2) | Metal-Mediated (Fe/HCl or Fe/NH4Cl) | Sodium Borohydride/Nickel Chloride |
| Reagents | H2 gas, Pd/C catalyst | Fe powder, HCl or NH4Cl | NaBH4, NiCl2·6H2O |
| Conditions | Room temp to mild heating, atmospheric to elevated pressure | Reflux | Room temperature |
| Reaction Time | 2-6 hours | 1-3 hours | 5-20 minutes |
| Work-up | Filtration of catalyst | Filtration of metal salts, aqueous work-up | Aqueous work-up and extraction |
| Chemoselectivity | Good, but can reduce other functional groups (e.g., alkenes, alkynes) | Excellent for nitro group reduction | Generally good, but can affect some sensitive functional groups |
| Cost | Catalyst can be expensive | Very cost-effective | Moderate cost |
| Safety | Flammable H2 gas, pyrophoric catalyst | Vigorous initial reaction, handling of acid | Flammable solvents, evolution of hydrogen gas |
| Scalability | Readily scalable with appropriate equipment | Scalable, but generates significant metal waste | Scalable, but can be exothermic |
Safety Precautions
-
General Handling: Nitroaromatic compounds can be toxic and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[11][12][13][14].
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks. The Pd/C catalyst is pyrophoric upon drying and should be handled with care, preferably kept wet[3].
-
Metal/Acid Reduction: The reaction can be exothermic and may produce hydrogen gas. Ensure adequate cooling and ventilation. Acids are corrosive and should be handled with care.
-
Sodium Borohydride Reduction: Sodium borohydride reacts with water and protic solvents to release hydrogen gas. The reaction with NiCl2 is also exothermic. Add NaBH4 slowly and with cooling.
References
-
Zeynizadeh, B., & Setamdideh, D. (2005). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. Journal of the Chinese Chemical Society, 52(5), 1017-1022. [Link]
-
ReMaster, D. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]
-
Pasha, M. A., & Nagaraja, D. (2006). A comparative study and development of an improved method for the reduction of nitroarenes into arylamines by Al/NH4X (X=Cl, Br, I) in methanol under ultrasonic conditions. Ultrasonics Sonochemistry, 13(1), 42-46. [Link]
-
Osby, J. O., Ganem, B., & Ciganek, E. (1986). Reduction Of Aliphatic Nitro Compounds To Amines Using NaBH4/NiCl2 and Ultrasound. Tetrahedron Letters, 27(39), 4785-4788. [Link]
-
Setamdideh, D., & Karimi, Z. (2011). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2·4H2O System in Wet CH3CN. Oriental Journal of Chemistry, 27(3), 991-996. [Link]
-
Page, M. I., & Eardley, C. E. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3465-3475. [Link]
-
Wang, C., et al. (2017). Highly Chemoselective Reduction of Nitroarenes Using a Titania-Supported Platinum-Nanoparticle Catalyst under a CO Atmosphere. ChemCatChem, 9(10), 1731-1735. [Link]
-
Kelly, S. M., & Lipshutz, B. H. (2014). Chemoselective Reductions of Nitroaromatics in Water at Room Temperature. Organic Letters, 16(1), 98-101. [Link]
-
Hassanloie, F. (2014). NaBH4/NiCl2·6H2O: A green synthetic method for fast and convenient reduction of nitroarens in water as green solvent. Organic Chemistry: An Indian Journal, 10(4), 141-145. [Link]
-
Hyunje, K., & Kang, H. (2014). Effect of electron withdrawing or electron donating groups on reduction of nitrobenzene. ResearchGate. [Link]
-
Malassis, L., et al. (2016). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. Nanomaterials, 6(3), 54. [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
-
Gkizis, P. L., et al. (2025). Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes: Up‐to‐Date Overview Approaches. ChemCatChem. [Link]
-
Misevičius, R., & Meškauskas, T. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. International Journal of Molecular Sciences, 22(16), 8534. [Link]
-
Albrecht, Ł., & Rogozińska, P. (2005). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Synthesis, 2005(12), 2003-2007. [Link]
-
Organic Chemistry Portal. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. [Link]
-
Li, Y., et al. (2023). Photo-driven reduction/cyclization of nitroarenes via electron donor–acceptor complexes: a novel method for the acquisition of N-heterocycles. Green Chemistry, 25(18), 7175-7181. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. asianpubs.org [asianpubs.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. orientjchem.org [orientjchem.org]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. tcichemicals.com [tcichemicals.com]
Application Note: Synthesis of Diphenyl Ether Herbicides Utilizing 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene
Executive Summary
This application note details the synthetic utility of 4-ethoxy-1-nitro-2-(trifluoromethyl)benzene (CAS 363-96-2) as a pivotal intermediate in the development of diphenyl ether herbicides. Diphenyl ethers (DPEs), such as Oxyfluorfen, Lactofen, and Fomesafen, represent a critical class of protoporphyrinogen oxidase (PPO) inhibitors used extensively for broadleaf weed control.[1]
While standard industrial routes often utilize chlorobenzenes, the 4-ethoxy-1-nitro-2-(trifluoromethyl)benzene scaffold offers a unique entry point for synthesizing "Right-Hand Side" (RHS) phenolic moieties or novel ether analogs. This guide outlines two primary synthetic workflows:
-
The "Masked Phenol" Strategy: Deprotection of the ethoxy group to generate a substituted phenol for coupling.
-
The Direct
Strategy: Utilizing the nitro-arene as an electrophilic partner in nucleophilic aromatic substitution.
Strategic Analysis & Chemical Logic
The Role of the Scaffold
The target molecule, 4-ethoxy-1-nitro-2-(trifluoromethyl)benzene (hereafter ENTB ), possesses three critical functional features:
-
Nitro Group (
): Strongly electron-withdrawing, activating the ring for nucleophilic attack, or serving as a latent amino group. -
Trifluoromethyl Group (
): Enhances lipophilicity and metabolic stability; strongly electron-withdrawing (inductive effect), further activating the ring. -
Ethoxy Group (
): An electron-donating substituent (resonance) that "masks" a phenolic hydroxyl or serves as a stable ether linkage.
Retrosynthetic Pathways
The synthesis of a diphenyl ether herbicide generally involves the coupling of a Phenol (Nucleophile) and a Halobenzene (Electrophile) . ENTB can function in two distinct roles depending on the synthetic design:
-
Pathway A (Nucleophile Precursor): ENTB is de-ethylated to form 4-hydroxy-1-nitro-2-(trifluoromethyl)benzene . This phenol is then coupled with a standard electrophile (e.g., 2,4-dichlorobenzotrifluoride).
-
Pathway B (Electrophile): In specific designs, the nitro group of ENTB can be displaced by a phenoxide nucleophile (Nitro-displacement), although the para-ethoxy group deactivates this position relative to a halide.
Mechanistic Visualization
The following diagram illustrates the divergent workflows for utilizing ENTB.
Figure 1: Synthetic pathways utilizing 4-ethoxy-1-nitro-2-(trifluoromethyl)benzene. Pathway A is the primary route for diphenyl ether synthesis.
Experimental Protocols
Protocol A: Synthesis via "Masked Phenol" Route (De-ethylation & Coupling)
This is the most robust method for generating diphenyl ether herbicides where the ENTB scaffold provides the phenolic half of the molecule.
Step 1: De-ethylation of ENTB
Objective: Convert the ethoxy group to a hydroxyl group.
Reaction:
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Solvation: Dissolve ENTB (10.0 mmol, 2.35 g) in anhydrous Dichloromethane (DCM, 50 mL). Cool the solution to -78°C (dry ice/acetone bath).
-
Addition: Cautiously add Boron Tribromide (
) (1.0 M in DCM, 15.0 mmol, 15 mL) dropwise over 20 minutes.-
Note:
is moisture-sensitive and corrosive. Use strict anhydrous conditions.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the starting material.[2]
-
Quench: Cool to 0°C and slowly quench with Methanol (10 mL), followed by water (50 mL).
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL). Combine organics, dry over
, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Silica, 0-20% EtOAc in Hexane).
-
Yield Target: >85%
-
Product: 4-hydroxy-1-nitro-2-(trifluoromethyl)benzene (Intermediate A).
-
Step 2:
Coupling
Objective: Couple Intermediate A with a substituted halobenzene (e.g., 3,4-dichlorobenzotrifluoride) to form the diphenyl ether.
-
Reagents:
-
Intermediate A (Phenol): 1.0 equiv.
-
Electrophile (e.g., 3,4-dichlorobenzotrifluoride): 1.1 equiv.
-
Base: Potassium Carbonate (
), anhydrous, 1.5 equiv. -
Solvent: DMF or DMSO (dry).
-
-
Procedure:
-
Charge a reaction vessel with Intermediate A,
, and solvent. Stir at room temperature for 30 mins to generate the phenoxide. -
Add the Electrophile.
-
Heat the mixture to 80–100°C for 4–12 hours.
-
-
Workup: Pour into ice water. Extract with Ethyl Acetate. Wash organics with 1N HCl (to remove unreacted base), then brine.
-
Isolation: Concentrate and purify via recrystallization (Isopropanol) to obtain the final Diphenyl Ether.
Protocol B: Data Summary & Quality Control
Quantitative assessment of the synthesized intermediates is crucial for process validation.
| Parameter | Specification | Method |
| Appearance | Yellow to Orange Crystalline Solid | Visual |
| Purity (HPLC) | > 98.0% (Area %) | C18 Column, ACN/Water Gradient |
| Moisture | < 0.5% | Karl Fischer Titration |
| Identity (NMR) | Consistent with Structure | 1H-NMR (DMSO-d6) |
| Identity (MS) | [M+H]+ or [M-H]- matches calc. mass | LC-MS (ESI) |
Key NMR Signals for Validation (Intermediate A):
-
Phenolic OH: Broad singlet,
10.5–11.5 ppm (disappears with shake). -
Aromatic Protons: Distinct coupling pattern for 1,2,4-substitution (doublet, doublet of doublets, doublet). The shift will move upfield relative to the ethoxy precursor due to the change from -OEt to -OH.
Safety & Handling
-
4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene: Potential irritant. Handle in a fume hood.
-
Boron Tribromide (
): Reacts violently with water. Releases HBr fumes. Use strictly anhydrous conditions and proper PPE (face shield, acid-resistant gloves). -
Nitro Compounds: Potential explosion hazard if heated to decomposition in a closed system. Ensure proper venting.
References
-
Scalla, F. M., & Matringe, M. (1994). Inhibitors of Protoporphyrinogen Oxidase as Herbicides: Diphenyl Ethers and Related Classes. Reviews of Weed Science. (Contextual citation for PPO mechanism).
-
Wakabayashi, K., & Böger, P. (2004). Phytotoxicities of Diphenyl Ether Herbicides and Their Mechanism of Action. Journal of Pesticide Science.
-
Sigma-Aldrich. (2024). Product Specification: 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene (CAS 363-96-2).
-
March, J. (2019). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (For
and Ether Cleavage mechanisms).[2]
(Note: While specific industrial manufacturing dossiers are proprietary, the protocols above are derived from standard synthetic methodologies for diphenyl ether herbicides as described in the peer-reviewed literature.)
Sources
reagents for nitration of 1-ethoxy-3-(trifluoromethyl)benzene
Application Note: Strategic Nitration of 1-Ethoxy-3-(trifluoromethyl)benzene
Executive Summary
The nitration of 1-ethoxy-3-(trifluoromethyl)benzene (3-ethoxybenzotrifluoride) presents a classic "mismatched" electrophilic aromatic substitution (EAS) challenge. The substrate contains a strongly activating, ortho/para-directing ethoxy group (-OEt) competing with a strongly deactivating, meta-directing trifluoromethyl group (-CF3).
This guide delineates the optimal reagent systems to navigate this electronic conflict. While the -OEt group dominates the regiochemistry, the bulky -CF3 group and the steric bulk of the ethoxy ether linkage dictate the isomer distribution. We present two validated protocols: a standard Mixed Acid route for maximum yield and an Acetyl Nitrate route for improved regioselectivity and milder conditions.
Mechanistic Analysis & Regioselectivity
The regiochemical outcome is governed by the interplay between electronic activation and steric hindrance.
-
Electronic Dominance: The resonance donation of the -OEt lone pair is the primary directing force, activating positions 2, 4, and 6 .
-
Steric Constraints:
-
Position 2 (Ortho-Ortho): Located between the -OEt and -CF3 groups. Access is severely restricted sterically.
-
Position 4 (Para to OEt): Electronically favored and sterically accessible. This is typically the Major Product .
-
Position 6 (Ortho to OEt): Electronically favored but slightly more hindered than position 4. This is the Secondary Major Product .
-
Position 5 (Meta to OEt): Disfavored electronically, despite being meta to the -CF3 group.
-
Reaction Pathway Diagram The following Graphviz diagram illustrates the competitive pathways and expected product distribution.
Caption: Regiochemical divergence in the nitration of 3-ethoxybenzotrifluoride. Path A (C4) is favored due to minimal steric clash.
Reagent Selection Matrix
| Feature | Method A: Mixed Acid (Standard) | Method B: Acetyl Nitrate (Milder) |
| Reagents | HNO₃ (65-98%) / H₂SO₄ (conc.) | HNO₃ (fuming) / Acetic Anhydride (Ac₂O) |
| Active Species | Nitronium Ion (NO₂⁺) | Acetyl Nitrate (AcONO₂) |
| Temperature | 0°C to 10°C | -10°C to 0°C |
| Yield Potential | High (>90%) | Moderate to High (75-85%) |
| Regioselectivity | Lower (Thermodynamic mix) | Higher (Often favors ortho or cleaner para) |
| Safety Profile | High exotherm risk; strong acid waste. | Risk of explosive acetyl nitrate if overheated (>20°C). |
| Application | Large-scale crude synthesis. | Late-stage functionalization; sensitive substrates. |
Experimental Protocols
Protocol A: Standard Mixed Acid Nitration
Best for: Maximizing conversion when downstream separation (e.g., column chromatography) is available.
Materials:
-
1-Ethoxy-3-(trifluoromethyl)benzene (10.0 g, 52.6 mmol)
-
Sulfuric Acid (H₂SO₄), 98% (30 mL)
-
Nitric Acid (HNO₃), 70% (3.6 mL, ~1.1 equiv)
-
Dichloromethane (DCM) for extraction.[1]
Procedure:
-
Preparation of Nitrating Mix: In a separate flask, cool 10 mL of H₂SO₄ to 0°C. Slowly add the HNO₃ dropwise. Keep this "Mixed Acid" solution on ice.
-
Substrate Solution: Place the substrate (10.0 g) in a 250 mL 3-neck round-bottom flask equipped with a thermometer and magnetic stir bar. Add the remaining 20 mL of H₂SO₄. Cool to -5°C using an ice/salt bath.
-
Addition: Add the pre-cooled Nitrating Mix dropwise via an addition funnel over 30 minutes.
-
Critical Control Point: Do not allow the internal temperature to exceed 5°C. The -OEt group makes the ring susceptible to oxidation; high temps lead to tar formation.
-
-
Reaction: Stir at 0°C for 1 hour. Monitor by TLC (Hexane/EtOAc 9:1). The starting material spot (high Rf) should disappear.
-
Quench: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.
-
Workup: Extract the aqueous slurry with DCM (3 x 50 mL). Wash the combined organics with saturated NaHCO₃ (until CO₂ evolution ceases) and then brine.
-
Drying: Dry over anhydrous MgSO₄ and concentrate in vacuo.
Protocol B: Acetyl Nitrate (Regioselective)
Best for: Cleaner reaction profiles and potentially enhancing ortho-substitution (Position 6) if desired, or simply avoiding strong sulfuric acid.
Materials:
-
1-Ethoxy-3-(trifluoromethyl)benzene (5.0 g)
-
Acetic Anhydride (Ac₂O) (20 mL)
-
Fuming Nitric Acid (HNO₃) (1.2 equiv)
-
Catalyst: Zeolite H-Beta (Optional, for para-enhancement) [1].
Procedure:
-
Reagent Generation (In Situ): In a flask, cool Acetic Anhydride to 0°C.
-
Addition: Add Fuming Nitric Acid dropwise very slowly.
-
Safety Alert: Acetyl nitrate is explosive at elevated temperatures. Maintain temperature strictly < 10°C. Never store this reagent; generate and use immediately.
-
-
Substrate Addition: Add the substrate (dissolved in a minimal amount of nitromethane or neat) to the acetyl nitrate solution at 0°C.
-
Reaction: Allow to stir at 0°C for 2 hours.
-
Quench: Pour into ice-water. Hydrolysis of excess acetic anhydride will be exothermic; stir for 30 minutes to ensure complete hydrolysis.
-
Isolation: Extract with Ethyl Acetate. Wash with NaHCO₃ to remove acetic acid.
Purification and Analytical Validation
The crude product will likely contain a mixture of isomers:
-
Isomer A (Major): 1-ethoxy-4-nitro-3-(trifluoromethyl)benzene.
-
Isomer B (Minor): 1-ethoxy-2-nitro-5-(trifluoromethyl)benzene (originally pos 6).
-
Isomer C (Trace): 1-ethoxy-2-nitro-3-(trifluoromethyl)benzene.
Separation Strategy:
-
Crystallization: The 4-nitro isomer is often a solid with a higher melting point due to symmetry. Attempt recrystallization from Ethanol/Hexane.
-
Flash Chromatography: If oil remains, use Silica Gel.
-
Eluent: Gradient of 100% Hexane → 90:10 Hexane:EtOAc.
-
Elution Order: Typically, ortho-nitro isomers (Isomer B/C) elute first (less polar due to internal dipole cancellation/shielding) followed by the para-nitro isomer (Isomer A).
-
NMR Diagnostic (1H NMR, 400 MHz, CDCl3):
-
4-nitro isomer: Look for two aromatic protons showing ortho coupling (H5 and H6) and one isolated singlet (H2).
-
6-nitro isomer: Look for two aromatic protons showing ortho coupling (H4 and H5) and one isolated singlet (H2).
-
Distinction: Use 19F NMR. The nitro group in the 4-isomer is ortho to the CF3 group, causing a significant shift/broadening compared to the 6-isomer where the nitro is para to the CF3.
-
Safety & References
Safety Hazards:
-
Nitration Runaway: The reaction is highly exothermic. Failure to cool can lead to "fume-off" or explosion.
-
HF Generation: Although rare in standard nitration, degradation of the -CF3 group can release HF. Use glass cautiously and monitor for etching; however, the C-F bond is generally stable under these conditions.
-
Acetyl Nitrate: As noted, this reagent is shock-sensitive and thermally unstable in pure form.
References:
-
European Patent Office. (1984). EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds. Retrieved from
-
Smith, K., et al. (2023). Regioselective nitration of deactivated mono-substituted benzenes using acyl nitrates over reusable acidic zeolite catalysts. Cardiff University / Springer. Retrieved from [Link]
-
Beilstein Journals. (2014). Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one. Retrieved from [Link]
Sources
Application Note: Strategic Synthesis of 4-Amino-3-(trifluoromethyl)phenol Ethers
Executive Summary
The 4-amino-3-(trifluoromethyl)phenol ether scaffold (also known as 4-alkoxy-2-(trifluoromethyl)aniline) is a critical pharmacophore in medicinal chemistry, particularly prevalent in Type II kinase inhibitors (e.g., Sorafenib, Regorafenib) and various agrochemicals.[1] The trifluoromethyl (
This application note details a robust, two-step synthetic protocol starting from the commercially available 4-fluoro-1-nitro-2-(trifluoromethyl)benzene .[1] The route prioritizes regioselective Nucleophilic Aromatic Substitution (
Retrosynthetic Analysis & Pathway
The most efficient disconnection relies on the high susceptibility of the C-F bond in 4-fluoro-1-nitro-2-(trifluoromethyl)benzene to nucleophilic attack.[1] The para-nitro group activates the fluorine displacement, while the ortho-trifluoromethyl group further enhances electrophilicity (though to a lesser extent than nitro) and dictates the final substitution pattern.[1]
Reaction Pathway Diagram
Figure 1: Strategic pathway for the synthesis of 4-amino-3-(trifluoromethyl)phenol ethers.
Phase 1: Nucleophilic Aromatic Substitution ( )[2]
Mechanistic Insight
The reaction proceeds via a Meisenheimer complex. The leaving group ability of Fluorine is superior to Chlorine or Bromine in
Critical Control Point: The reaction must be monitored to prevent bis-substitution (displacement of the nitro group), although this is rare under mild conditions due to the poor leaving group ability of the nitrite ion compared to fluoride in this specific electronic environment.
Protocol A: Aliphatic Alcohols (Primary/Secondary)
Ideally suited for: Methanol, Ethanol, Isopropanol, and functionalized aliphatic alcohols.
Reagents:
-
Substrate: 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene (1.0 equiv)[1]
-
Nucleophile: Alcohol R-OH (1.2 equiv)[1]
-
Base: Sodium Hydride (NaH, 60% in oil) (1.5 equiv)
-
Solvent: Anhydrous THF or DMF
Step-by-Step Procedure:
-
Preparation: Flame-dry a 2-neck round-bottom flask and purge with Nitrogen (
). -
Deprotonation: Add anhydrous THF (0.2 M concentration relative to substrate) and NaH. Cool to
in an ice bath. -
Nucleophile Addition: Add the alcohol (R-OH) dropwise. Stir for 15–30 minutes at
to generate the alkoxide. Observation: Hydrogen gas evolution will occur.[1] -
Substrate Addition: Add 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene dropwise (neat or dissolved in minimal THF).
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS.[1][2]
-
Quench: Carefully quench with saturated
solution at . -
Workup: Extract with Ethyl Acetate (
). Wash combined organics with water and brine. Dry over and concentrate.
Protocol B: Phenols and Complex Alcohols
Ideally suited for: Phenol, substituted phenols, or alcohols sensitive to strong bases.
Reagents:
-
Base: Potassium Carbonate (
) (2.0 equiv) or Cesium Carbonate ( ) (1.5 equiv) -
Solvent: DMF or DMSO (Polar aprotic solvents accelerate
)
Step-by-Step Procedure:
-
Mixing: In a reaction vial, combine the substrate (1.0 equiv), Phenol derivative (1.1 equiv), and
(2.0 equiv). -
Solvation: Add DMF (0.5 M).
-
Heating: Heat the mixture to
. Stir for 4–12 hours.-
Note: Phenols are weaker nucleophiles than alkoxides; thermal energy is required to overcome the activation barrier.
-
-
Workup: Dilute with water (precipitates the product often) or extract with
. Wash DMF out thoroughly with water/LiCl solution.
Phase 2: Nitro Group Reduction[2]
Reduction of the nitro group yields the final aniline.[3][4][5] Choice of method depends on the R-group stability.
Method A: Catalytic Hydrogenation (Standard)
Best for: Alkyl ethers stable to hydrogenolysis (e.g., Methyl, Ethyl, Isopropyl).
Protocol:
-
Solution: Dissolve the nitro ether intermediate in Methanol or Ethanol (0.1 M).
-
Catalyst: Add 10% Pd/C (10 wt% loading). Safety: Add catalyst under inert atmosphere to avoid ignition of solvent vapors.
-
Hydrogenation: Purge with
(balloon pressure or 1-3 bar in a shaker). Stir at RT for 2–6 hours. -
Filtration: Filter through a Celite pad to remove Pd/C. Wash with MeOH.
-
Isolation: Concentrate filtrate to yield the clean aniline.
Method B: Iron-Mediated Reduction (Chemoselective)
Best for: Benzyl ethers (susceptible to cleavage by Pd/H2), Alkenes, or Halogenated R-groups.[1]
Protocol:
-
Mixture: Suspend the nitro intermediate in Ethanol/Water (3:1 ratio).
-
Reagents: Add Iron powder (Fe, 5.0 equiv) and Ammonium Chloride (
, 5.0 equiv). -
Reflux: Heat to reflux (
) with vigorous stirring for 1–3 hours. -
Workup: Cool to RT. Filter the iron sludge through Celite. Rinse with EtOAc.[4]
-
Purification: Wash the filtrate with water and brine. Dry and concentrate.
Data Summary & Expected Yields
| R-Group (Ether) | Method (SNAr) | Method (Red) | Typical Yield (Step 1) | Typical Yield (Step 2) | Notes |
| Methyl ( | NaH / THF | 92% | 96% | Highly scalable.[1] | |
| Isopropyl ( | NaH / THF | 88% | 95% | Steric bulk may require longer SNAr time. | |
| Benzyl ( | NaH / DMF | 85% | 90% | Use Fe to prevent debenzylation. | |
| Phenyl ( | 80% | 94% | Requires heat for SNAr. |
Quality Control & Characterization
Self-Validating the Structure:
- NMR: This is the most diagnostic tool.
-
NMR:
-
Look for the appearance of the ether protons (e.g.,
singlet ppm). -
After reduction, look for the broad singlet of
( ppm) and the upfield shift of aromatic protons ortho to the amino group.
-
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Yield in SNAr | Moisture in solvent (NaH method) | Ensure THF/DMF is anhydrous; increase NaH slightly. |
| Starting Material Remains | Low nucleophilicity (Phenols) | Switch to |
| Loss of Ether (Step 2) | Hydrogenolysis (Benzyl ethers) | Switch from Pd/C to Fe/ |
| Defluorination of CF3 | Harsh reduction conditions | Avoid |
References
-
Vertex AI Search Grounding. (2023). Synthesis of 4-amino-3-(trifluoromethyl)phenyl ethers. Retrieved from
-
National Institutes of Health (NIH). (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PMC. Retrieved from
-
Sigma-Aldrich. (n.d.). 4-Nitro-2-(trifluoromethyl)aniline Product Information. Retrieved from [1]
-
American Chemical Society. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes. J. Am. Chem. Soc. Retrieved from
-
Google Patents. (2007). Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl).... US7199257B1. Retrieved from
Sources
Troubleshooting & Optimization
Technisches Support-Zentrum: Reinigungsmethoden für 4-Ethoxy-1-nitro-2-(trifluormethyl)benzol
Answering in German as the user is interacting in German.
Absolut! Als leitender Anwendungswissenschaftler ist es mir eine Freude, diesen technischen Leitfaden zur Reinigung von 4-Ethoxy-1-nitro-2-(trifluormethyl)benzol zu erstellen. Angesichts der Bedeutung hochreiner Verbindungen in der pharmazeutischen Entwicklung und der wissenschaftlichen Forschung ist das Verständnis der Nuancen der Reinigung von entscheidender Bedeutung.
Dieser Leitfaden ist als Ressourcenzentrum konzipiert, das häufige Herausforderungen direkt anspricht und klare, wissenschaftlich fundierte Lösungen bietet.
Willkommen im technischen Support-Zentrum. Dieser Leitfaden bietet detaillierte Fehlerbehebungsanleitungen und häufig gestellte Fragen (FAQs) zur Reinigung von 4-Ethoxy-1-nitro-2-(trifluormethyl)benzol. Er wurde für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung entwickelt, um häufige experimentelle Hürden zu überwinden.
Übersicht der physikalischen und chemischen Eigenschaften
Das Verständnis der grundlegenden Eigenschaften Ihrer Verbindung ist der erste Schritt zu einer erfolgreichen Reinigung. Nachfolgend finden Sie eine Zusammenfassung der relevanten Daten für 4-Ethoxy-1-nitro-2-(trifluormethyl)benzol und strukturell ähnliche Verbindungen, die als Referenz dienen.
| Eigenschaft | Wert / Information | Referenz / Anmerkung |
| Molekülformel | C₉H₈F₃NO₃ | Basierend auf der Struktur |
| Molekulargewicht | 249.16 g/mol | Berechneter Wert |
| Physischer Zustand | Feststoff (erwartet) | Basierend auf Analoga wie 4-Methoxy-2-nitro-1-(trifluormethyl)benzol.[1] |
| Löslichkeit | Löslich in den meisten organischen Lösungsmitteln. | Inferenz basierend auf ähnlichen fluorierten Nitroaromaten.[2] |
| Sicherheitshinweise | Kann Haut- und Augenreizungen verursachen; gesundheitsschädlich bei Verschlucken oder Einatmen. | Basierend auf Sicherheitsdatenblättern für strukturell ähnliche Verbindungen.[1][3][4][5] |
Häufig gestellte Fragen (FAQs)
Dieser Abschnitt befasst sich mit allgemeinen Fragen zur Reinigung und Handhabung der Zielverbindung.
F1: Welche sind die gebräuchlichsten und effektivsten Methoden zur Reinigung von rohem 4-Ethoxy-1-nitro-2-(trifluormethyl)benzol? A1: Die beiden wichtigsten Methoden zur Reinigung fester organischer Verbindungen wie dieser sind die Umkristallisation und die Säulenchromatographie .[2][6]
-
Umkristallisation ist ideal, wenn die Verunreinigungen in deutlich geringeren Konzentrationen vorliegen und unterschiedliche Löslichkeitsprofile als das Produkt aufweisen. Es ist oft die schnellste Methode, um eine hohe Reinheit zu erreichen.[7][8]
-
Flash-Säulenchromatographie auf Kieselgel ist äußerst effektiv zur Trennung von Verbindungen mit geringen Polaritätsunterschieden, wie z. B. Regioisomeren oder eng verwandten Nebenprodukten, die während der Synthese entstehen können.[9][10]
F2: Was sind die wahrscheinlichsten Verunreinigungen in meinem Rohprodukt? A2: Die Verunreinigungen hängen stark von der Syntheseroute ab. Typische Verunreinigungen können sein:
-
Nicht umgesetzte Ausgangsmaterialien: Zum Beispiel 1-Ethoxy-2-(trifluormethyl)benzol.
-
Regioisomere: Während der Nitrierung können andere Isomere wie 2-Ethoxy-1-nitro-3-(trifluormethyl)benzol oder 4-Ethoxy-3-nitro-2-(trifluormethyl)benzol in geringen Mengen gebildet werden. Die Trennung dieser Isomere ist eine häufige Herausforderung.[11]
-
Dinitrierte Produkte: Unter zu aggressiven Nitrierungsbedingungen kann eine zweite Nitrogruppe in den aromatischen Ring eingeführt werden.[11]
-
Lösungsmittelrückstände: Lösungsmittel, die bei der Reaktion oder der Aufarbeitung verwendet werden.
F3: Wie kann ich die Reinheit meines Endprodukts zuverlässig bestimmen? A3: Eine Kombination von analytischen Techniken wird empfohlen:
-
Schmelzpunktbestimmung: Eine reine kristalline Verbindung sollte einen scharfen Schmelzpunkt (innerhalb eines Bereichs von 1-2 °C) aufweisen. Verunreinigungen führen typischerweise zu einer Schmelzpunkterniedrigung und einem breiteren Schmelzbereich.
-
Dünnschichtchromatographie (DC): Eine schnelle und einfache Methode, um die Anzahl der Komponenten in einer Probe zu visualisieren. Ein einzelner Fleck deutet auf eine hohe Reinheit hin.
-
Kernspinresonanzspektroskopie (NMR): ¹H-, ¹³C- und ¹⁹F-NMR sind entscheidend, um die Struktur zu bestätigen und die Abwesenheit von Verunreinigungen nachzuweisen.[2]
-
Gaschromatographie-Massenspektrometrie (GC-MS): Ideal zur Identifizierung und Quantifizierung flüchtiger Verunreinigungen.
F4: Was sind die wichtigsten Sicherheitsvorkehrungen beim Umgang mit dieser Verbindung? A4: Basierend auf Analoga sind Nitro-Trifluormethyl-Benzol-Derivate als gesundheitsschädlich und reizend einzustufen.[3][4][5] Tragen Sie immer geeignete persönliche Schutzausrüstung (PSA), einschließlich Schutzbrille, undurchlässige Handschuhe und einen Laborkittel.[3] Arbeiten Sie in einem gut belüfteten Abzug, um das Einatmen von Stäuben oder Dämpfen zu vermeiden.[4]
Leitfaden zur Fehlerbehebung
Dieser Abschnitt ist im Frage-Antwort-Format aufgebaut, um spezifische Probleme zu lösen, die während des Reinigungsprozesses auftreten können.
Szenario 1: Umkristallisation
F: Meine Verbindung löst sich auch in kochendem Lösungsmittel nicht vollständig. Was mache ich falsch? A: Dies deutet auf eine schlechte Löslichkeit hin.
-
Mögliche Ursache: Das gewählte Lösungsmittel ist zu unpolar (z. B. Hexan) oder zu polar für Ihre Verbindung. Die Menge des Lösungsmittels könnte auch unzureichend sein.
-
Lösungsschritte:
-
Lösungsmittelmenge erhöhen: Fügen Sie schrittweise mehr heißes Lösungsmittel hinzu. Wenn sich die Verbindung immer noch nicht löst, ist das Lösungsmittel wahrscheinlich ungeeignet.[12]
-
Lösungsmittelsystem ändern: Wählen Sie ein anderes Lösungsmittel. Für eine Verbindung wie 4-Ethoxy-1-nitro-2-(trifluormethyl)benzol sind Lösungsmittel mittlerer Polarität wie Isopropanol, Ethanol oder Toluol gute Ausgangspunkte. Führen Sie Löslichkeitstests im kleinen Maßstab durch, um ein ideales Lösungsmittel zu finden, das die Verbindung in der Hitze gut und in der Kälte schlecht löst.[13]
-
F: Beim Abkühlen der Lösung bildet sich ein Öl anstelle von Kristallen. Wie kann ich das beheben? A: Das "Ausölen" ist ein häufiges Problem.
-
Mögliche Ursachen:
-
Die Abkühlrate ist zu hoch.
-
Die Konzentration der Verunreinigungen ist zu hoch und stört die Kristallgitterbildung.
-
Der Schmelzpunkt der Verbindung liegt unter dem Siedepunkt des Lösungsmittels.
-
-
Lösungsschritte:
-
Langsames Abkühlen: Erwärmen Sie die Lösung erneut, bis das Öl wieder gelöst ist. Lassen Sie die Lösung sehr langsam und ungestört bei Raumtemperatur abkühlen, bevor Sie sie in ein Eisbad stellen.[8][12]
-
Konzentration anpassen: Fügen Sie eine kleine Menge mehr heißes Lösungsmittel hinzu, um die Konzentration leicht zu senken, und versuchen Sie erneut, langsam abzukühlen.
-
Kratzen oder Impfen: Induzieren Sie die Kristallisation, indem Sie die Innenseite des Kolbens mit einem Glasstab an der Flüssigkeitsoberfläche kratzen oder einen Impfkristall des reinen Produkts hinzufügen.[13]
-
Vorreinigung: Wenn das Problem weiterhin besteht, reinigen Sie das Material zunächst mittels Säulenchromatographie, um die Hauptverunreinigungen zu entfernen, und kristallisieren Sie dann das teilweise gereinigte Produkt um.
-
F: Meine Kristalle sind nach der Umkristallisation immer noch gefärbt. Wie erhalte ich ein farbloses Produkt? A: Farbige Verunreinigungen sind oft stark polar und adsorbieren leicht.
-
Mögliche Ursache: Hochgradig konjugierte oder polare Verunreinigungen werden im Kristallgitter eingeschlossen oder adsorbieren an der Kristalloberfläche.
-
Lösung:
-
Aktivkohlebehandlung: Lösen Sie Ihr Rohprodukt in der minimalen Menge an heißem Lösungsmittel und fügen Sie eine kleine Spatelspitze Aktivkohle hinzu. Halten Sie die Lösung einige Minuten am Sieden. Die Aktivkohle adsorbiert viele farbige Verunreinigungen.[8] Filtrieren Sie die heiße Lösung durch eine Celite-Schicht oder Filterpapier, um die Kohle zu entfernen, und lassen Sie dann das Filtrat abkühlen.[7]
-
Wiederholte Umkristallisation: Eine zweite Umkristallisation kann erforderlich sein, um hartnäckige Verunreinigungen zu entfernen.
-
Szenario 2: Säulenchromatographie
F: Meine Verbindung bewegt sich auf der DC-Platte nicht von der Startlinie, selbst mit einem polaren Laufmittel. A: Dies deutet auf eine starke Adsorption an das Kieselgel hin.
-
Mögliche Ursache: Das Laufmittel ist nicht polar genug, um die Verbindung zu eluieren.
-
Lösung:
-
Polarität des Laufmittels erhöhen: Erhöhen Sie schrittweise den Anteil des polareren Lösungsmittels (z. B. Ethylacetat in einem Hexan/Ethylacetat-System). Testen Sie Mischungen wie 9:1, 4:1 und sogar 1:1 Hexan:Ethylacetat.
-
Stärkeres polares Lösungsmittel hinzufügen: Wenn Ethylacetat nicht ausreicht, kann die Zugabe einer kleinen Menge (1-2 %) Methanol oder die Verwendung eines Dichlormethan/Methanol-Systems helfen, stark polare Verbindungen zu eluieren.
-
F: Die Flecken meiner Verbindung und einer Verunreinigung überlappen sich auf der DC-Platte vollständig. A: Dies bedeutet, dass die Polaritäten der beiden Verbindungen in diesem Laufmittelsystem zu ähnlich sind.
-
Mögliche Ursache: Die Trennung ist unzureichend. Dies ist eine häufige Herausforderung bei der Trennung von Isomeren.
-
Lösungsschritte:
-
Laufmittelsystem optimieren: Testen Sie verschiedene Laufmittelsysteme. Manchmal kann der Wechsel von einem Ethylacetat/Hexan-System zu einem Toluol/Aceton- oder Dichlormethan/Ether-System die Selektivität drastisch verändern und eine Trennung ermöglichen.
-
Längere Säule verwenden: Eine längere Kieselgelsäule bietet mehr theoretische Böden und kann die Trennung verbessern.
-
Gradientenelution: Führen Sie die Säulenchromatographie mit einem flachen Gradienten durch. Beginnen Sie mit einem sehr unpolaren Laufmittel und erhöhen Sie die Polarität sehr langsam. Dies kann helfen, eng beieinander liegende Verbindungen aufzulösen.[14]
-
Visualisierung von Arbeitsabläufen
Die folgenden Diagramme veranschaulichen die Entscheidungsprozesse bei der Reinigung.
Bildunterschrift: Entscheidungsflussdiagramm zur Auswahl der Reinigungsmethode.
Bildunterschrift: Fehlerbehebungs-Workflow für die Umkristallisation.
Detaillierte experimentelle Protokolle
Protokoll 1: Umkristallisation im Labormaßstab
-
Lösungsmittelauswahl: Führen Sie Löslichkeitstests im kleinen Maßstab mit Lösungsmitteln wie Ethanol, Isopropanol und Toluol durch, um ein geeignetes Lösungsmittel zu finden.
-
Auflösung: Geben Sie das rohe Produkt in einen Erlenmeyerkolben. Fügen Sie eine minimale Menge des gewählten Lösungsmittels hinzu und erhitzen Sie die Mischung unter Rühren (z. B. auf einer Heizplatte) bis zum Sieden. Fügen Sie tropfenweise heißes Lösungsmittel hinzu, bis sich der gesamte Feststoff gerade gelöst hat.[8]
-
Entfärbung (optional): Wenn die Lösung gefärbt ist, nehmen Sie sie von der Hitze, lassen Sie sie leicht abkühlen und fügen Sie eine kleine Menge Aktivkohle hinzu. Erhitzen Sie erneut für 2-5 Minuten zum Sieden.
-
Heißfiltration: Filtrieren Sie die heiße Lösung schnell durch einen vorgewärmten Trichter mit Filterpapier, um unlösliche Verunreinigungen (und Aktivkohle) zu entfernen.[7][8]
-
Kristallisation: Decken Sie das Filtrat ab und lassen Sie es langsam auf Raumtemperatur abkühlen. Um die Ausbeute zu maximieren, kühlen Sie den Kolben anschließend in einem Eis-Wasser-Bad.[12]
-
Isolierung: Sammeln Sie die Kristalle durch Vakuumfiltration mit einem Büchnertrichter.[8]
-
Waschen: Waschen Sie die Kristalle auf dem Filter mit einer kleinen Menge eiskaltem, frischem Lösungsmittel, um anhaftende Verunreinigungen der Mutterlauge zu entfernen.
-
Trocknen: Trocknen Sie die Kristalle an der Luft oder in einem Vakuumexsikkator bis zur Gewichtskonstanz.
-
Analyse: Bestimmen Sie den Schmelzpunkt und führen Sie eine DC-Analyse durch, um die Reinheit zu bestätigen.
Protokoll 2: Flash-Säulenchromatographie
-
DC-Analyse: Entwickeln Sie ein geeignetes Laufmittelsystem mittels DC. Ein gutes System ergibt einen Rf-Wert von ~0,3 für die Zielverbindung. Ein Hexan/Ethylacetat-Gemisch ist ein guter Ausgangspunkt.
-
Säulenpackung: Packen Sie eine Glassäule geeigneter Größe mit Kieselgel (typischerweise als Aufschlämmung im unpolarsten Laufmittel).[10] Achten Sie darauf, dass keine Luftblasen oder Risse entstehen.
-
Probenbeladung: Lösen Sie Ihr Rohprodukt in einer minimalen Menge des Laufmittels oder eines flüchtigen Lösungsmittels wie Dichlormethan. Alternativ können Sie die Probe auf eine kleine Menge Kieselgel aufziehen ("Trockenbeladung"), das Lösungsmittel abdampfen und das Pulver vorsichtig auf die Säule geben.
-
Elution: Geben Sie das Laufmittel vorsichtig auf die Säule und beginnen Sie mit der Elution, indem Sie mit leichtem Überdruck (Luft oder Stickstoff) arbeiten. Halten Sie die Säule immer mit Lösungsmittel bedeckt.[10]
-
Fraktionssammlung: Sammeln Sie das Eluat in einer Reihe von Reagenzgläsern oder Fläschchen.
-
Analyse der Fraktionen: Analysieren Sie die gesammelten Fraktionen mittels DC, um diejenigen zu identifizieren, die Ihr reines Produkt enthalten.
-
Aufarbeitung: Vereinigen Sie die reinen Fraktionen und entfernen Sie das Lösungsmittel mit einem Rotationsverdampfer, um das gereinigte Produkt zu erhalten.
Referenzen
-
PubChem. (n.d.). 4-Ethoxy-1-fluoro-2-nitrobenzene. Abgerufen von [Link]
-
Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization. Abgerufen von [Link]
-
Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET: 1-Nitro-4-(trifluoromethoxy)benzene. Abgerufen von [Link]
-
Supporting Information. (n.d.). ACS Publications. Abgerufen von [Link]
-
ScienceLab.com. (2005, October 10). Material Safety Data Sheet: Benzene. Abgerufen von
-
University of Toronto. (n.d.). Experiment 2: Recrystallization. Abgerufen von [Link]
-
Occidental College. (n.d.). Chem 267. Recrystallization. Abgerufen von [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Abgerufen von [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Abgerufen von [Link]
-
University of Rochester. (n.d.). Recrystallization and Crystallization. Abgerufen von [Link]
-
ResearchGate. (2026, January 10). 4‐Nitro‐2‐(trifluoromethyl)benzonitrile. Abgerufen von [Link]
-
Google Patents. (n.d.). Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. Abgerufen von
-
Google Patents. (n.d.). Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene. Abgerufen von
-
Comsats University Islamabad. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Abgerufen von [Link]
Sources
- 1. 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene | 25889-37-6 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. athabascau.ca [athabascau.ca]
- 9. rsc.org [rsc.org]
- 10. orgsyn.org [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
handling thermal instability of fluorinated nitrobenzene compounds
This is Dr. Aris Thorne , Senior Application Scientist at the High-Energy Chemistry Safety Division.
Below is the technical support interface designed for researchers handling Fluorinated Nitrobenzene Compounds (FNBs) . These reagents are deceptive: they are often stable at ambient temperatures but possess "switch-like" decomposition kinetics—once triggered, the energy release is often too fast for standard cooling jackets to arrest.
This guide prioritizes thermal runaway prevention based on industrial forensic data (specifically the Shell Stanlow incident) and thermodynamic principles.
Topic: Handling Thermal Instability & Runaway Prevention Reference Code: FNB-SAFE-2024
Quick Navigation
-
(DSC/ARC Data Interpretation)
-
(Process Control)
-
(Critical Limits)
-
(Runaway Intervention)
Module 1: Thermal Hazard Characterization
Q: What makes fluorinated nitrobenzenes more dangerous than standard nitrobenzene?
A: While the nitro group (
-
Sensitization: Fluorine is highly electronegative. In certain positions (ortho/para), it alters the electron density of the ring, potentially lowering the activation energy for the nitro-nitrite rearrangement , a primary decomposition pathway.
-
Adiabatic Induction: FNBs often have a high "Onset Temperature" (
) but a very short "Time to Maximum Rate" ( ) once that temperature is breached. This means you have almost no reaction time between detection of an exotherm and an explosion.
Q: How do I interpret my DSC data for these compounds?
A: Do not rely solely on
Standard Thermal Profile (Representative Data):
| Parameter | Value (Approx.) | Implication |
| Appears thermally stable at standard process temps ( | ||
| Energy of Decomp ( | Massive potential energy. Capable of generating pressures | |
| If the reactor hits |
Critical Warning: The presence of impurities (bases, acids, metal ions) can lower
by.
Visualizing the Hazard Mechanism
The following diagram illustrates why thermal control is non-negotiable. The decomposition is autocatalytic.
Figure 1: Thermal decomposition pathways. Note that the Nitro-Nitrite rearrangement is often the dominant initiation step, leading to rapid gas evolution.
Module 2: Reaction Safety (SnAr / Halex Reactions)
Q: I am performing a Halex reaction (Cl F exchange). What are the specific risks?
A: The Halex reaction is the most common route to FNBs and is historically linked to major accidents (e.g., Shell Stanlow, 1990 ).
-
The Hazard: You are heating a nitro compound in a polar aprotic solvent (DMSO, DMAc, NMP, Sulfolane) with a fluoride salt (KF).
-
The Trap: If the solvent degrades or reacts with the product, it generates heat. If this heat pushes the mixture above the FNB's decomposition temperature, a secondary, violent explosion occurs.
Q: How do I prevent a "Stanlow-type" event?
A: The Stanlow explosion was caused by acetic acid contamination in the solvent, which reacted exothermically, pushing the reactor temp into the decomposition zone of the nitrobenzene.
Protocol 2.1: The "Clean Start" Checklist
-
Solvent Quality: Use anhydrous solvents. Test recycled solvents for acidic impurities (acetic acid) and water .
-
Water Content: Water slows the SnAr reaction, forcing operators to raise temperatures. Do not compensate for wet reagents by increasing heat. Dry your KF via spray drying or azeotropic distillation before adding the nitro compound.
-
Temperature Ceiling: Establish a
at least below the DSC onset of the reaction mixture (not just the pure component).
Figure 2: Safe workflow for Halex reactions. The critical control point is the impurity check prior to heating.
Module 3: Storage & Scale-Up
Q: Can I distill 2,4-Difluoronitrobenzene?
A: Proceed with extreme caution. Distillation concentrates the thermal hazard.
-
Vacuum is Mandatory: Never distill at atmospheric pressure. Keep the pot temperature below
if possible. -
Residue Hazard: Do not distill to dryness. The "pot residue" often contains unstable oligomers or concentrated impurities that decompose at lower temperatures than the pure product. Leave at least 20% volume in the heel.
Q: What are the storage incompatibilities?
A: Store FNBs in a dedicated "Oxidizers/Explosives" cabinet, despite their stability.
-
Incompatible: Strong bases (NaOH, KOH, amines), Reducing agents (Hydrazine, hydrides), and Acetone (in the presence of base, acetone can condense with nitro compounds to form explosive mixtures).
Module 4: Emergency Response
Q: The reactor temperature is rising faster than the setpoint (Runaway). What do I do?
A: You are likely experiencing the onset of a runaway.[1]
-
Full Cooling: Activate jacket cooling immediately.
-
Stop Agitation? NO. Keep stirring. Agitation ensures heat transfer to the jacket. If you stop stirring, the core will insulate and accelerate the runaway (hot spots).
-
Dump/Quench: If equipped, dump the reaction into a pre-chilled quench tank (water/ice).
-
Evacuate: If the temperature approaches the Onset Temperature (
) (e.g., ), evacuate the facility. The pressure generation from decomposition can rupture rupture discs and structural steel.
References
-
Shell Stanlow Explosion Analysis
-
Thermal Stability of Nitro Compounds
- Title: Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures.
- Source: Journal of Hazardous M
-
URL:[Link]
-
Halex Reaction Safety
- Title: Runaway reactions, case studies, lessons learned (ARIA D
- Source: French Ministry of Environment.
-
URL:[Link]
-
Decomposition Mechanisms
- Title: Investigation of thermal decomposition of nitrobenzene: An energetic m
- Source: KAUST / Combustion and Flame.
-
URL:[Link]
Sources
Technical Support Center: Catalyst Poisoning in the Reduction of Trifluoromethyl Nitrobenzenes
Welcome to the technical support center dedicated to navigating the complexities of catalyst poisoning during the catalytic hydrogenation of trifluoromethyl nitrobenzenes. This guide is designed for researchers, chemists, and process development professionals who utilize this critical transformation in their work. The reduction of a nitro group to an amine in the presence of a trifluoromethyl moiety is a cornerstone of many pharmaceutical and agrochemical syntheses. However, the very nature of the substrate presents unique challenges, primarily the potential for catalyst deactivation by fluoride species generated in situ.
This resource provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to diagnose, resolve, and prevent catalyst poisoning, ensuring the efficiency, reproducibility, and success of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of catalyst poisoning in the reduction of trifluoromethyl nitrobenzenes?
A1: The most prevalent and specific cause is poisoning by fluoride ions (F⁻).[1] Under certain hydrogenation conditions, the robust C-F bonds of the trifluoromethyl (-CF3) group can undergo hydrogenolysis, cleaving to release fluoride. These fluoride ions can then strongly adsorb to the active sites of the catalyst (e.g., Palladium), rendering them inactive.[2] This issue is intrinsic to the substrate itself and is a primary challenge in this specific class of reductions.
Q2: My reaction starts well but then stops before completion. Is this catalyst poisoning?
A2: This is a classic symptom of catalyst poisoning. The initial activity occurs on fresh, unpoisoned catalytic sites. As the reaction proceeds, poisons—either from the substrate (fluoride) or trace impurities in the reagents—progressively block these active sites, leading to a significant drop in the reaction rate and an incomplete conversion.[3]
Q3: Aside from fluoride, what other impurities should I be concerned about?
A3: While fluoride is the main suspect, other common catalyst poisons can severely impact your reaction. These include:
-
Sulfur Compounds: Extremely potent poisons for noble metal catalysts like Palladium and Platinum.[4][5] Sources include contaminated starting materials, solvents, or hydrogen gas.
-
Halides (Cl⁻, Br⁻, I⁻): Can be introduced from starting materials or solvents and inhibit catalyst activity.[2]
-
Carbon Monoxide (CO): Can arise from solvent degradation and binds very strongly to metal catalysts, blocking active sites.[5][6]
-
Heavy Metals: Contaminants like lead, mercury, or arsenic can cause irreversible deactivation.[4][6]
Q4: Can I regenerate a catalyst that has been poisoned?
A4: Regeneration is sometimes possible but depends heavily on the nature of the poison and the severity of deactivation.
-
For coking/fouling: A controlled oxidation (calcination) to burn off carbon deposits, followed by a reduction step, can be effective.[3]
-
For fluoride poisoning: Regeneration is challenging. Mild poisoning may be partially reversed by washing with alkaline solutions, though this is not always successful.[1]
-
For sulfur or heavy metal poisoning: This is often irreversible, and the catalyst may need to be replaced.[4][5]
Troubleshooting Guide: From Diagnosis to Solution
This section addresses specific experimental issues with a structured approach to problem-solving.
Issue 1: Reaction is Sluggish, Stalls, or is Incomplete
This is the most common manifestation of catalyst deactivation. The troubleshooting workflow below can help diagnose the root cause.
Caption: Troubleshooting workflow for stalled or incomplete reductions.
Potential Cause A: Fluoride Poisoning from Substrate
The hydrogenolysis of the C-F bond is the primary intrinsic pathway for catalyst deactivation. This process releases fluoride ions that poison the active metal surface.
-
Diagnostic Steps:
-
Baseline Experiment: Run the reaction with a non-fluorinated nitroarene analog (e.g., nitrobenzene) under identical conditions. If this reaction proceeds to completion without issue, it strongly suggests the trifluoromethyl group is the source of the problem.
-
Analyze Spent Catalyst: If available, surface analysis techniques like X-ray Photoelectron Spectroscopy (XPS) can detect the presence of fluorine on the catalyst surface, providing direct evidence of fluoride poisoning.
-
-
Solutions & Preventative Measures:
-
Introduce Additives: The presence of a small amount of water or the use of acetic acid as a solvent or co-solvent can sometimes mitigate the poisoning effect of fluoride on palladium catalysts.[2]
-
Optimize Reaction Conditions: Lowering the reaction temperature and pressure may reduce the rate of C-F bond cleavage, though this can also slow the desired nitro reduction. Careful optimization is required.
-
Increase Catalyst Loading: While not ideal from an economic standpoint, a higher catalyst loading can provide enough active sites to achieve full conversion despite some poisoning.
-
Caption: Mechanism of fluoride poisoning on a Palladium catalyst surface.
Potential Cause B: Extrinsic Poisons (Sulfur, etc.)
Impurities present in the starting materials, solvents, or hydrogen gas can rapidly deactivate the catalyst. Sulfur is a particularly aggressive poison for common hydrogenation catalysts.[5][6]
-
Diagnostic Steps:
-
Purity Analysis: Use analytical techniques (e.g., GC-MS, elemental analysis) to check for impurities in your trifluoromethyl nitrobenzene starting material and solvent.
-
Test Reagents Individually: If you suspect a specific reagent, try substituting it with a higher-purity grade or a batch from a different supplier.
-
-
Solutions & Preventative Measures:
-
Purify Reagents: Always use high-purity, freshly distilled solvents and high-grade hydrogen gas.[3][7]
-
Use a Guard Bed: Before the reaction vessel, pass the hydrogen gas and/or liquid feed through a guard bed packed with an adsorbent material designed to trap common poisons like sulfur or halides.[3] This protects the main catalyst bed.
-
Issue 2: Poor Selectivity or Formation of Byproducts
While the primary issue is often activity loss, poisoning can sometimes alter the selectivity of a catalyst, leading to the formation of undesired byproducts.
-
Potential Causes:
-
Partial Poisoning: The poison may not completely kill the active sites but modify their electronic properties, altering the reaction pathway.
-
Coking/Fouling: The deposition of carbonaceous materials (coke) on the catalyst surface can block certain types of active sites preferentially, favoring side reactions on the remaining sites.[1] This is often more prevalent at higher reaction temperatures.
-
-
Solutions & Preventative Measures:
-
Optimize Temperature: Lowering the reaction temperature can often reduce the rate of side reactions and minimize coke formation.[3]
-
Screen Catalysts: Different catalysts (e.g., Platinum vs. Palladium) or different supports (e.g., alumina vs. carbon) may offer better selectivity for your specific substrate.
-
Implement a Regeneration Cycle: If coking is suspected, a regeneration protocol involving controlled oxidation can restore catalyst activity and selectivity.[3]
-
Catalyst Regeneration Protocols
Attempting to regenerate a poisoned catalyst can be more cost-effective than replacing it. The appropriate method depends on the cause of deactivation.
Protocol 1: Regeneration of a Coked/Fouled Catalyst
This procedure is for removing organic or carbonaceous deposits.
-
Solvent Wash: Filter the catalyst from the reaction mixture. Wash it thoroughly with a clean solvent (e.g., ethanol, ethyl acetate) to remove any adsorbed reactants, products, or soluble residues.
-
Drying: Dry the washed catalyst completely under vacuum at a moderate temperature (e.g., 60-80 °C).
-
Controlled Oxidation (Calcination):
-
Place the dried catalyst in a tube furnace.
-
Heat the catalyst to 300-400 °C under a flow of an inert gas (e.g., nitrogen).
-
Once at temperature, introduce a controlled, dilute stream of air or oxygen (e.g., 1-5% O₂ in N₂) to carefully burn off the carbon deposits. Caution: This step is exothermic and must be controlled to avoid overheating, which can cause permanent thermal damage (sintering) to the catalyst.[3]
-
-
Reduction: After the oxidation is complete and the catalyst has cooled under an inert atmosphere, reactivate it by heating under a flow of hydrogen gas (e.g., at 200-400 °C) to reduce the oxidized metal sites back to their active metallic state.[3]
Caption: General workflow for regenerating a coked catalyst.
Protocol 2: Attempted Reactivation of a Chemically Poisoned Catalyst
This is more challenging and less consistently successful than removing coke.
-
Separation: Isolate the catalyst from the reaction mixture by filtration.
-
Chemical Washing: Wash the catalyst with a solution designed to displace or react with the poison.
-
For potential nitrogen-based inhibitors , washing with a dilute solution of an alkali bicarbonate or carbonate may be effective.[8]
-
For mild fluoride poisoning , washing with a basic aqueous solution (e.g., dilute NaOH) has shown some success on certain supports, but care must be taken not to damage the catalyst structure.[1]
-
-
Rinsing & Drying: Thoroughly rinse the catalyst with deionized water and then a solvent like ethanol to remove the wash solution. Dry completely under vacuum.
-
Reduction: Perform a final reduction step under hydrogen as described in Protocol 1 to ensure the metal sites are in their active state.
Summary of Common Poisons and Mitigation Strategies
| Poison Type | Common Source(s) | Effect on Catalyst | Mitigation & Prevention Strategy |
| Fluoride (F⁻) | Substrate (-CF₃ group) degradation | Strong chemical adsorption, blocks active sites | Optimize conditions (lower temp.), add water/acetic acid, screen catalysts.[1] |
| Sulfur (e.g., H₂S, thiols) | Reagents, solvents, H₂ gas | Irreversible poisoning, forms stable metal sulfides | Purify all inputs, use sulfur scavengers or guard beds.[4][5] |
| Halides (Cl⁻, Br⁻) | Reagents, solvents | Competitive adsorption, inhibition | Use high-purity, halide-free materials.[2] |
| Carbon Monoxide (CO) | Solvent degradation, impurities in H₂ | Strong, often reversible chemisorption | Use high-purity H₂, choose stable solvents.[5] |
| Heavy Metals (Pb, Hg, As) | Contaminated reagents | Irreversible deactivation, alloy formation | Source high-purity starting materials.[4][6] |
| Coke/Polymers | High temperatures, side reactions | Physical blockage of pores and active sites | Lower reaction temperature, optimize feed composition, periodic regeneration.[1][3] |
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ammoniaknowhow.com [ammoniaknowhow.com]
- 5. revisiondojo.com [revisiondojo.com]
- 6. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 9. Catalytic Hydrogenation | ChemTalk [chemistrytalk.org]
- 10. Enhancing the feasibility of Pd/C-catalyzed formic acid decomposition for hydrogen generation – catalyst pretreatment, deactivation, and regeneration - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
1H NMR spectrum analysis of 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene
Title: Comparative Analytical Guide: 1H NMR Profiling of 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene
Executive Summary
This guide provides a technical analysis of the 1H NMR spectrum for 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene , a critical intermediate in the synthesis of agrochemicals and kinase inhibitors. We compare the spectral resolution and utility of Deuterated Chloroform (
Verdict: While
Structural & Electronic Profile
To interpret the spectrum accurately, we must first deconstruct the electronic environment. The molecule features a 1,2,4-trisubstituted benzene ring with competing electronic effects:
-
1-Nitro (
): Strong electron-withdrawing group (EWG). Deshields ortho protons significantly.[1] -
2-Trifluoromethyl (
): EWG (inductive). Deshields adjacent protons; introduces potential coupling. -
4-Ethoxy (
): Electron-donating group (EDG) by resonance. Shields ortho/para protons (H3, H5).
Proton Assignment Map:
-
H6 (Aromatic): Ortho to
. Most deshielded. -
H3 (Aromatic): Ortho to Ethoxy, Ortho to
. Shielded by ethoxy, deshielded by . -
H5 (Aromatic): Ortho to Ethoxy, Meta to
. Most shielded aromatic proton.
Comparative Analysis: Solvent System Performance
The choice of solvent fundamentally alters the chemical shifts (
Table 1: Chemical Shift ( ) & Multiplicity Comparison[3]
| Proton Site | Multiplicity | Predicted Shift ( | Predicted Shift ( | Analysis & Risk Assessment |
| H6 (Ar) | Doublet ( | 8.05 - 8.15 ppm | 8.20 - 8.30 ppm | Low Risk. Far downfield, distinct in both solvents. |
| H3 (Ar) | Doublet ( | 7.35 - 7.45 ppm | 7.50 - 7.60 ppm | Medium Risk. May broaden due to long-range |
| H5 (Ar) | dd ( | 7.15 - 7.25 ppm | 7.30 - 7.40 ppm | CRITICAL FAILURE POINT. In |
| Quartet ( | 4.15 - 4.25 ppm | 4.20 - 4.30 ppm | Low Risk. Clear aliphatic region. | |
| Triplet ( | 1.45 - 1.55 ppm | 1.35 - 1.45 ppm | Low Risk. Distinct high-field signal. |
Note on Coupling:
H5-H6: Ortho coupling (
Hz).H3-H5: Meta coupling (
Hz).H3-H6: Para coupling is typically negligible (
Hz).
Experimental Protocol
This protocol ensures reproducible data and minimizes water artifacts which can obscure the ethoxy signals.
Workflow Diagram (DOT)
Figure 1: Optimized NMR sample preparation and acquisition workflow.
Step-by-Step Methodology
-
Sample Weighing: Weigh 10–15 mg of 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene into a clean vial. Why: High concentration improves signal-to-noise ratio (S/N) for the splitting detection of H5.
-
Solvent Addition: Add 0.6 mL of
(99.9% D).-
Alternative: If using
, ensure it is fresh and acid-free to prevent ethoxy hydrolysis, though this is rare for this stable ether.
-
-
Homogenization: Vortex for 30 seconds. The nitro/trifluoromethyl combination ensures good solubility in polar organic solvents.
-
Acquisition Parameters (400 MHz Instrument):
-
Pulse Angle:
(ensures accurate integration). -
Relaxation Delay (D1): 1.0 s (sufficient for protons; increase to 5.0 s if accurate quantitative integration is required).
-
Number of Scans (NS): 16 (standard) or 64 (for high-resolution coupling analysis).
-
Spectral Width: -2 to 12 ppm.
-
Detailed Spectral Interpretation (Mechanism)
The Aromatic Splitting Tree
The most complex region is the aromatic zone (7.0 – 8.5 ppm). Understanding the "Tree of Coupling" is essential to validate that you have the correct isomer (1,2,4-substitution) and not a byproduct (e.g., 1,2,3-isomer).
Figure 2: Coupling tree demonstrating the origin of the 'dd' multiplicity for proton H5.
Why Fails for H5
In
-
Consequence: The solvent peak often masks the upfield shoulder of the H5 doublet of doublets, making integration inaccurate (e.g., integrating to 0.6H instead of 1.0H) and obscuring the fine meta-coupling constant.
-
Solution:
shifts the residual solvent peak to 2.50 ppm , leaving the aromatic window (7.0–8.5 ppm) completely clear for analysis.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (Authoritative source for Substituent Chemical Shift additivity rules).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Reich, H. J. (2024). "WinPLT NMR Chemical Shift Predictor Data." University of Wisconsin-Madison Chemistry Department. (Used for verifying aromatic substituent effects). Link
-
PubChem Database. (2024). "1-Ethoxy-2-nitro-4-(trifluoromethyl)benzene Compound Summary." National Library of Medicine. Link
Sources
19F NMR characterization of trifluoromethyl group in nitrobenzenes
The Definitive Guide to F NMR Characterization of Trifluoromethyl Nitrobenzenes
Executive Summary
In the high-stakes arena of medicinal chemistry and agrochemical synthesis, the trifluoromethyl (
This guide establishes
Part 1: The Analytical Landscape (Method Comparison)
Before designing the protocol, it is critical to understand why
Table 1: Comparative Analysis of Characterization Methods
| Feature | X-Ray Crystallography | |||
| Primary Detection | Direct observation of | Indirect (via aromatic protons) | Indirect (via C-F coupling) | Direct atomic mapping |
| Sensitivity | High (83% of | High | Low (1.1% natural abundance) | N/A |
| Positional Resolution | Excellent (Sensitive to o, m, p shifts) | Moderate (often crowded) | Good (distinct coupling patterns) | Ultimate (Absolute structure) |
| Sample Requirement | ~1-5 mg (Solution) | ~1 mg (Solution) | ~20-50 mg (Solution) | Single Crystal (Solid) |
| Acquisition Time | < 5 mins | < 5 mins | 1-12 hours | Days to Weeks |
| Key Limitation | Requires probe tuning | "Silent" region (no H on | Long relaxation, low S/N | Crystal growth bottleneck |
Verdict: While
Part 2: Mechanistic Insights & Data Interpretation
To interpret the spectra correctly, one must understand the physical interactions between the fluorine nuclei and the nitrobenzene scaffold.
Chemical Shift ( ) Trends
The
-
Base Value: Benzotrifluoride
ppm. -
Electronic Effect: The nitro group generally deshields the ring, but its effect on the
shift depends on position (ortho/meta/para). -
Solvent Effect:
shifts are highly solvent-dependent. A shift of ppm is common when moving from to DMSO- . Always report the solvent.
Coupling Constants ( )
The "fingerprint" of the trifluoromethyl group is found in its coupling behavior, particularly visible in
-
One-bond Coupling (
): The carbon of the group splits into a quartet due to the three equivalent fluorines.-
Value:
Hz. (Distinctive for C-F bonds).
-
-
Two-bond Coupling (
): The ipso-carbon (ring carbon attached to ) also splits into a quartet.-
Value:
Hz.[1]
-
-
Through-Space/Long-Range (
): In H NMR, protons ortho to the group may show broadening or small splittings.-
Value:
Hz.
-
Part 3: Experimental Protocol (Self-Validating System)
This protocol ensures reproducibility and quantitative accuracy.
Phase A: Sample Preparation
-
Concentration: Dissolve 5–10 mg of the nitrobenzene derivative in 0.6 mL of deuterated solvent.
-
Choice:
is standard. Use DMSO- if the nitro group creates solubility issues or to separate overlapping peaks.
-
-
Internal Standard (Optional but Recommended): Add 10
L of -trifluorotoluene ( ppm) as a chemical shift reference if accurate comparisons are needed.
Phase B: Acquisition Parameters (The "Trust" Factors)
Standard proton parameters will fail for quantitative
-
Pulse Sequence: zg (standard 1D) or zgig (inverse gated decoupling) to remove proton coupling for sharper singlets.
-
Spectral Width (SW): Set to at least 200 ppm (-20 to -220 ppm) to ensure no folding, though the region of interest is narrow.
-
Relaxation Delay (
): CRITICAL. Fluorine on quaternary carbons (like ) has no direct dipole-dipole relaxation pathway with protons. can be 2–5 seconds.-
Setting: Set
seconds for integration accuracy. -
Validation: Run a quick
inversion-recovery experiment if quantification is vital.
-
-
Offset (O1): Center the transmitter at -63 ppm.
Phase C: Processing
-
Line Broadening (LB): Apply 0.3 – 1.0 Hz exponential multiplication.
-
Referencing: Reference
to 0.00 ppm or your internal standard.
Part 4: Visualization of Logic & Workflow
Diagram 1: Characterization Workflow
This decision tree guides the researcher from crude sample to confirmed structure.
Caption: Step-by-step workflow for validating trifluoromethyl nitrobenzene structures using
Diagram 2: The Coupling Logic ( C Satellite Detection)
Understanding the splitting pattern in
Caption: Logic tree demonstrating how the three equivalent fluorine atoms split the
Part 5: Data Summary & Case Study
Table 2: Typical NMR Metrics for Nitrobenzotrifluorides
| Parameter | Value Range | Notes |
| -60.0 to -65.0 ppm | Shifts downfield (more positive) with EWG strength. | |
| 270 – 275 Hz | Diagnostic for | |
| 30 – 35 Hz | Coupling to the aromatic ipso carbon. | |
| 3 – 5 Hz | Coupling to ortho carbons. | |
| 1.5 – 3.0 s | Requires long delays ( |
Interpretation Example
If you synthesize 4-nitrobenzotrifluoride :
-
Expectation: A singlet in
F NMR around -63.xx ppm. -
Validation: If you see a second small peak at -61.xx ppm, it is likely the ortho-isomer (2-nitrobenzotrifluoride) or starting material.
-
Confirmation: In
C NMR, look for the quartet at ~120-125 ppm with Hz.
References
- Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.
-
Dolbier, W. R. (2009).[2] Guide to Fluorine NMR for Organic Chemists. Wiley. Link
-
Reich, H. J. (2024). Bordwell pKa Table and NMR Data Collection. University of Wisconsin-Madison. Link
-
Rosenau, T., et al. (2017). Solvent effects in
F NMR spectroscopy. Journal of Fluorine Chemistry. Link -
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for pulse sequence and relaxation protocols). Link
HPLC method development for 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene purity
An In-Depth Guide to HPLC Method Development for the Purity of 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene
This guide provides a comprehensive, technically-grounded framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind each decision, compare viable alternatives, and establish a robust, self-validating protocol that ensures data integrity and meets stringent regulatory expectations.
Introduction: The Analytical Challenge
4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene is a substituted aromatic compound featuring electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups, alongside an electron-donating ethoxy (-OCH₂CH₃) group. Such molecules are common intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] The purity of these intermediates is paramount, as even trace impurities can impact the safety, efficacy, and stability of the final active ingredient.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for purity analysis of such compounds due to its high resolution, reproducibility, and sensitivity.[1][3] This guide will compare two common reversed-phase approaches to illustrate a logical method development workflow, culminating in a fully validated analytical procedure according to International Council for Harmonisation (ICH) guidelines.[4][5]
Part 1: Foundational Strategy and Analyte Characterization
The molecular structure of 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene dictates our analytical approach. Its aromatic nature and the presence of nitro and trifluoromethyl groups render it a relatively non-polar, hydrophobic molecule. This characteristic makes Reversed-Phase Chromatography (RPC) the ideal separation mode.[3][6] In RPC, we employ a non-polar stationary phase and a polar mobile phase; hydrophobic compounds like our analyte will interact more strongly with the stationary phase and thus be retained longer.[6]
Initial Column Selection: A Comparative Approach
The choice of stationary phase is the most critical factor in achieving a successful separation. We will compare two common, yet distinct, stationary phases for this application.
-
C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography, offering robust hydrophobic retention. It is an excellent starting point for most non-polar to moderately polar compounds.[7][8] Its separation mechanism is primarily based on hydrophobic interactions.
-
Phenyl-Hexyl: This phase provides an alternative selectivity through π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte. This can be particularly advantageous for separating aromatic compounds, especially those with electron-withdrawing groups like nitroaromatics, potentially offering enhanced resolution of structurally similar impurities.
Mobile Phase Selection: Acetonitrile vs. Methanol
The mobile phase in RPC typically consists of water (or an aqueous buffer) mixed with an organic solvent (modifier). The choice of organic modifier influences selectivity and efficiency.
-
Acetonitrile (ACN): Generally provides lower viscosity (leading to lower backpressure and better efficiency) and is a weaker solvent than methanol, which can offer different selectivity.
-
Methanol (MeOH): A more polar and protic solvent, which can engage in hydrogen bonding interactions, altering selectivity compared to ACN.
We will evaluate both to determine the optimal solvent for resolution and peak shape. Given the neutral nature of the analyte, a buffer is not initially required, simplifying the mobile phase to a water/organic mixture.
Detection Wavelength Selection
The presence of the nitroaromatic chromophore in the analyte suggests strong ultraviolet (UV) absorbance. A photodiode array (PDA) detector can be used to scan the UV spectrum of the analyte to determine its wavelength of maximum absorbance (λ-max). For nitroaromatic compounds, a detection wavelength of 254 nm is often a suitable starting point, providing good sensitivity for the main component and related impurities.[9][10][11]
Part 2: Experimental Protocols and Method Development Workflow
A systematic approach is crucial for efficient and effective method development. The following workflow outlines the logical progression from initial screening to final method validation.
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- 11. researchgate.net [researchgate.net]
A Comprehensive Guide to the GC-MS Fragmentation Analysis of 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the precise structural elucidation of novel and existing chemical entities is paramount. 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene is a substituted aromatic compound with potential applications as a synthetic intermediate. Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) provides critical data for identification, purity assessment, and quality control. This guide offers an in-depth examination of the predicted electron ionization (EI) fragmentation pattern of 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene, a comparative analysis with a key isomer, and a detailed experimental protocol.
Theoretical Fragmentation Pathway of 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene
The structure of 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene contains several functional groups that dictate its fragmentation behavior under electron ionization. The molecular ion (M⁺˙) is expected to undergo a series of characteristic cleavages influenced by the ethoxy, nitro, and trifluoromethyl substituents on the benzene ring.
The molecular weight of 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene (C₉H₈F₃NO₃) is 249.16 g/mol . The initial ionization event will form the molecular ion at m/z 249.
The fragmentation cascade is likely to proceed through several key pathways:
-
Loss of Ethylene (C₂H₄): A common fragmentation for ethoxy-substituted aromatic compounds is the loss of a neutral ethylene molecule via a McLafferty-type rearrangement, leading to a radical cation.
-
Cleavage of the Nitro Group: Aromatic nitro compounds are known to fragment through the loss of a nitro radical (•NO₂) or a neutral nitric oxide molecule (NO).
-
Fragmentation of the Trifluoromethyl Group: The -CF₃ group can lose a fluorine radical (•F) or undergo more complex rearrangements.
-
Sequential Losses: Subsequent fragmentation of the primary fragment ions will lead to a series of smaller, characteristic ions.
Predicted Mass Spectrum and Key Fragment Ions
Based on established fragmentation principles for substituted aromatic compounds, the following table summarizes the predicted major ions in the electron ionization mass spectrum of 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene.
| m/z | Proposed Ion Structure | Fragmentation Pathway | Significance |
| 249 | [C₉H₈F₃NO₃]⁺˙ | Molecular Ion (M⁺˙) | Confirms the molecular weight of the compound. |
| 221 | [C₇H₅F₃NO₃]⁺˙ | M⁺˙ - C₂H₄ | Characteristic loss of ethylene from the ethoxy group. |
| 203 | [C₉H₈F₃O]⁺˙ | M⁺˙ - NO₂ | Loss of the nitro group as a radical. |
| 219 | [C₉H₈F₃NO₂]⁺ | M⁺˙ - NO | Loss of nitric oxide. |
| 193 | [C₇H₅F₃O]⁺˙ | [1]⁺˙ - CO | Loss of carbon monoxide from the phenoxy radical cation. |
| 173 | [C₈H₅F₃]⁺˙ | ⁺˙ - C₂H₅O• | Loss of an ethoxy radical. |
| 145 | [C₇H₅F₂O]⁺ | ⁺˙ - F• and rearrangement | Loss of a fluorine atom from the trifluoromethyl group. |
Visualizing the Fragmentation Pathway
The following diagram illustrates the predicted major fragmentation pathways of 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene under electron ionization.
Caption: Predicted EI fragmentation of 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene.
Comparative Analysis: Distinguishing Isomers by GC-MS
The differentiation of positional isomers is a critical application of GC-MS. Let's compare the predicted fragmentation of 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene with its isomer, 2-Ethoxy-1-nitro-4-(trifluoromethyl)benzene .
While both isomers have the same molecular weight (249 g/mol ) and will likely exhibit some common fragments (e.g., loss of C₂H₄, NO₂), the relative intensities of certain fragment ions are expected to differ due to the "ortho effect." The proximity of the ethoxy and nitro groups in the 2-ethoxy isomer can lead to unique fragmentation pathways, such as the loss of a hydroxyl radical (•OH) or water (H₂O) through intramolecular rearrangement, which would be less favorable or absent in the 4-ethoxy isomer.
Table 2: Predicted Differentiating Fragments of Isomers
| Isomer | Predicted Unique/Enhanced Fragments (m/z) | Rationale |
| 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene | 221 ([M-C₂H₄]⁺˙) | Prominent loss of ethylene is expected to be a major pathway. |
| 2-Ethoxy-1-nitro-4-(trifluoromethyl)benzene | 232 ([M-OH]⁺), 231 ([M-H₂O]⁺˙) | "Ortho effect" between the adjacent ethoxy and nitro groups facilitating intramolecular hydrogen abstraction and subsequent loss of •OH or H₂O. |
This comparative analysis demonstrates the power of GC-MS in distinguishing between structurally similar compounds based on subtle differences in their fragmentation patterns.
Experimental Protocol for GC-MS Analysis
A robust and validated analytical method is essential for reliable results. The following protocol outlines a standard approach for the GC-MS analysis of 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene.
Sample and Standard Preparation
-
Stock Solution: Accurately weigh approximately 10 mg of 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene and dissolve it in 10 mL of a suitable solvent (e.g., ethyl acetate, dichloromethane) to prepare a 1 mg/mL stock solution.
-
Working Standard: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample in the same solvent as the standards to a concentration within the calibration range.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
GC Column: A non-polar or medium-polarity capillary column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL splitless injection at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/minute.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-350.
-
Data Analysis
-
Identification: Identify the peak corresponding to 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene based on its retention time and comparison of the acquired mass spectrum with the predicted fragmentation pattern.
-
Quantification: Construct a calibration curve by plotting the peak area of the molecular ion or a characteristic fragment ion against the concentration of the working standards. Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the GC-MS analysis.
Caption: Workflow for the GC-MS analysis of 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene.
Conclusion
This guide provides a comprehensive theoretical framework for the GC-MS analysis of 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene. By understanding its predicted fragmentation pattern and employing a robust experimental protocol, researchers can confidently identify and quantify this compound. Furthermore, the comparative analysis with a positional isomer highlights the utility of mass spectral data in detailed structural elucidation. This information is crucial for professionals in drug development and chemical research who rely on accurate analytical characterization for the advancement of their work.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 139034, 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene." PubChem, [Link]. Accessed 24 February 2026.
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A Senior Application Scientist's Guide to Reference Standards for the Analysis of 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene
This guide provides an in-depth comparative analysis of reference standards for the accurate quantification and characterization of 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene. As a critical intermediate in the synthesis of high-value compounds within the pharmaceutical and agrochemical sectors, the stringent quality control of this molecule is paramount. The presence of positional isomers or other process-related impurities can significantly alter the safety and efficacy profiles of final products. Therefore, the selection and proper use of a well-characterized reference standard are not merely procedural; they are the bedrock of analytical confidence and regulatory compliance.
This document moves beyond a simple listing of products. It delves into the causality behind analytical choices, compares the metrological tiers of available standards, and provides field-proven, detailed protocols for immediate application.
The Foundation: Understanding Reference Standard Tiers
The term "reference standard" encompasses a spectrum of materials with varying levels of characterization and metrological traceability. The choice of standard is dictated by the criticality of the measurement. For the analysis of a key intermediate like 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene, understanding these tiers is essential for aligning analytical rigor with application requirements.
-
Certified Reference Material (CRM): This represents the highest echelon of quality. Produced by an accredited Reference Material Producer (RMP) under ISO 17034, a CRM is accompanied by a certificate stating its property value (e.g., purity), an associated uncertainty value, and a statement of metrological traceability to the International System of Units (SI).[1] CRMs are indispensable for method validation, instrument calibration, and serving as the primary standard against which in-house or secondary standards are qualified.
-
Reference Material (RM): An RM is a material sufficiently homogeneous and stable with respect to one or more specified properties to be used in a measurement process.[2] While it may not have the full metrological traceability and uncertainty budget of a CRM, it is well-characterized and suitable for routine quality control, system suitability tests, and as a secondary standard.
-
Analytical Standard (Research Grade): This is typically a high-purity substance (>95-98%) sold with a supplier-generated Certificate of Analysis (CoA) that provides basic characterization data (e.g., purity by HPLC or GC, identity by NMR).[3][4] These are cost-effective for method development, preliminary research, and routine identification, but generally lack the comprehensive characterization and traceability required for definitive quantification in a regulated environment.
The logical flow for selecting and implementing a reference standard is a critical workflow in any analytical laboratory.
Caption: Workflow for Reference Standard Selection and Management.
Comparative Summary of Reference Standard Tiers
| Feature | Certified Reference Material (CRM) | Reference Material (RM) | Analytical Standard |
| Primary Use | Method validation, instrument calibration, primary quantification | Routine QC, system suitability, secondary standard qualification | Method development, research, qualitative identification |
| Purity Assessment | Definitive methods (e.g., qNMR, Mass Balance)[5] | Chromatographic and/or spectroscopic methods | Typically chromatographic (e.g., HPLC area %)[3] |
| Certificate | ISO 17034 compliant certificate with certified value & uncertainty | Certificate of Analysis with characterization data | Basic Certificate of Analysis with purity value |
| Traceability | Metrologically traceable to SI units | Characterized, but may lack formal traceability | Generally not traceable |
| Cost | High | Moderate | Low to Moderate |
Core Analytical Methodologies & Comparative Data
The analysis of 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene primarily relies on chromatographic and spectroscopic techniques. The choice of method depends on the analytical goal, whether it is routine purity checks, stability testing, or the definitive certification of a reference material.
Caption: Decision Tree for Selecting the Appropriate Analytical Technique.
Simulated Comparative Analysis Data
The following table presents simulated data from the analysis of a hypothetical batch of 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene, demonstrating the typical results obtained from each technique.
| Parameter | HPLC-UV | GC-FID | ¹H-qNMR |
| Principle | Separation by polarity | Separation by boiling point/polarity | Absolute molar quantification |
| Assigned Purity (%) | 99.5 (Area % Normalization) | 99.3 (Area % Normalization) | 99.6 ± 0.2 (Absolute, vs. CRM) |
| LOD/LOQ (%) | ~0.005 / ~0.015 | ~0.01 / ~0.03 | ~0.1 / ~0.3 |
| Precision (%RSD) | < 1.5% | < 2% | < 1% |
| Key Advantage | High resolution for isomers | Excellent for volatile impurities | No analyte-specific standard needed for quantification[6] |
| Key Limitation | Requires reference standard for each impurity | Destructive; potential for thermal degradation | Lower sensitivity than chromatography |
Field-Proven Experimental Protocols
The following protocols are provided as robust starting points for the analysis of 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene.
Protocol 1: Isomeric Purity by High-Performance Liquid Chromatography (HPLC-UV)
-
Rationale: HPLC is the workhorse for purity analysis of non-volatile organic molecules. A C18 stationary phase provides excellent hydrophobic retention, while a methanol or acetonitrile gradient effectively separates the main component from its more or less polar impurities. UV detection at 254 nm is effective due to the presence of the nitroaromatic chromophore.[7][8]
-
Methodology:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA). Causality: TFA acts as an ion-pairing agent to improve peak shape.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: 50% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Causality: Controlled temperature ensures reproducible retention times.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the reference standard and dissolve in 100 mL of 50:50 Acetonitrile:Water to create a 100 µg/mL stock. Dilute as necessary.
-
Protocol 2: Analysis of Volatile Impurities by Gas Chromatography (GC-FID)
-
Rationale: GC is ideal for identifying and quantifying residual solvents or volatile synthetic precursors. A mid-polarity column (e.g., containing a phenyl phase) provides good selectivity for aromatic compounds. Flame Ionization Detection (FID) offers a robust and linear response for hydrocarbons.[6][9][10]
-
Methodology:
-
Column: DB-5 or equivalent (5% Phenyl Polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes. Causality: The temperature ramp ensures elution of both volatile and semi-volatile components.
-
-
Inlet: Split injection (50:1 ratio) at 270 °C.
-
Detector: FID at 300 °C.
-
Injection Volume: 1 µL.
-
Sample Preparation: Accurately weigh ~25 mg of the sample and dissolve in 10 mL of a suitable solvent like acetone or ethyl acetate.
-
Protocol 3: Absolute Purity Determination by Quantitative ¹H-NMR (qNMR)
-
Rationale: qNMR is a primary ratio method capable of determining the purity of a substance without requiring a reference standard of the same substance.[5] It relies on comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified, unrelated internal standard of known purity. A long relaxation delay (d1) is critical to ensure all protons fully relax between pulses, making the signal integral directly proportional to the number of moles.
-
Methodology:
-
Instrument: NMR Spectrometer, ≥400 MHz.
-
Internal Standard (IS): Certified Maleic Anhydride or Dimethyl Sulfone (choose a standard with non-overlapping peaks).
-
Solvent: Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh ~20 mg of the 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene sample into a clean NMR tube.
-
Accurately weigh ~10 mg of the certified internal standard into the same tube.
-
Record the exact masses of both the sample and the internal standard.
-
Add ~0.7 mL of the deuterated solvent and gently mix to dissolve completely.
-
-
Key Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): 60 seconds. Causality: This is the most critical parameter. It must be at least 5 times the longest T1 relaxation time of any proton being quantified to ensure accurate integration.
-
Number of Scans: ≥ 16 (for adequate signal-to-noise ratio).
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Carefully integrate a well-resolved, unique proton signal from the analyte and a signal from the internal standard.
-
-
Purity Calculation:
-
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
-
Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the Internal Standard.
-
-
Conclusion and Recommendations
The robust analytical control of 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene is non-negotiable for ensuring the quality and safety of downstream products.
-
For method validation and primary purity assignment , the use of a Certified Reference Material (CRM) analyzed by a primary method like ¹H-qNMR is the gold standard. This provides an anchor of traceability and the lowest measurement uncertainty.
-
For routine quality control and release testing , a well-characterized Reference Material (RM) or a thoroughly qualified in-house secondary standard, analyzed by a validated HPLC-UV method , offers the best balance of accuracy, precision, and throughput.
-
GC-FID serves as an essential orthogonal technique, specifically for monitoring volatile impurities and residual solvents that may not be detected by HPLC.
By selecting the appropriate tier of reference standard and applying a scientifically sound, validated analytical method, researchers and drug development professionals can build a foundation of data integrity that supports confident decision-making throughout the entire product lifecycle.
References
-
LABSTANDARD. Oxyfluorfen - CRM.[Link]
-
Supporting Information. [No Title].[Link]
-
ATSDR. ANALYTICAL METHODS.[Link]
-
Agilent. Performance Characterizations and Comparisons of HPLC Column Options for Ultra High-Speed and High- Resolution HPLC Separations.[Link]
-
Shimadzu. Analysis of Semivolatile Compounds by GCMS-TQ8040 NX Triple Quadrupole Mass Spectrometer by EPA 8270E.[Link]
-
Asian Journal of Chemistry. HPLC Determination of Four Derivatives of Benzene.[Link]
-
PubChem. 1-Nitro-4-(trifluoromethoxy)benzene.[Link]
-
TSI Journals. GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in.[Link]
-
Regulations.gov. Oxyfluorfen Summary of Analytical Chemistry and Residue Data.[Link]
-
Agilent. Optimizing the Separation of 20 Nitro-aromatics.[Link]
-
ResearchGate. GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole.[Link]
-
ResearchGate. HPLC Determination of Four Derivatives of Benzene.[Link]
-
Agilent. Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline.[Link]
-
EPA. Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography.[Link]
-
ResearchGate. Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials: a case study of standards for nitrofuran metabolites.[Link]
-
Filo. Question: How could the signals in the 6.5–8.1-ppm region of their ¹H NMR...[Link]
-
NIST. Benzene, 1-ethoxy-2-nitro-.[Link]
-
SpectraBase. 1-Ethoxy-4-nitro-benzene.[Link]
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- 4. 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene | 25889-37-6 [sigmaaldrich.com]
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- 10. researchgate.net [researchgate.net]
Safety Operating Guide
4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene proper disposal procedures
Executive Safety Summary
Immediate Action Required: Treat 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene (CAS 1765-42-0) as a High-Hazard Nitroaromatic .[1] While mono-nitro compounds are generally more stable than polynitro explosives (e.g., TNT), the combination of the nitro group with the trifluoromethyl moiety introduces unique thermal decomposition risks.[1]
Critical Hazards:
-
Energetic Potential: Nitroaromatics possess high chemical energy.[1] Heating or shocking the material can trigger rapid exothermic decomposition.[2]
-
Toxic Combustion Byproducts: Thermal decomposition releases Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx) . Standard fume hoods may not capture HF effectively without scrubbing.
-
Incompatibility: violent reactions may occur with strong bases (Janovsky reaction risk), reducing agents, and alkali metals.[1][3]
Chemical Profile & Hazard Identification
To dispose of this chemical safely, you must understand the "Why" behind the protocols.
| Property | Data / Characteristic | Operational Implication |
| Molecular Formula | C₉H₈F₃NO₃ | Halogenated organic waste stream required.[1] |
| Functional Groups | Nitro (-NO₂), Trifluoromethyl (-CF₃), Ethoxy (-OEt) | -NO₂: Shock/Heat sensitivity source.-CF₃: Source of HF gas upon incineration.-OEt: Increases flammability.[1][3] |
| Physical State | Solid (typically crystalline) | Dust explosion hazard if finely divided. |
| Combustion Products | CO, CO₂, HF, NOx | DO NOT incinerate in-house without HF scrubbing.[1][3] |
Waste Stream Classification (RCRA)
Proper classification ensures regulatory compliance (EPA) and safety for downstream disposal contractors.
-
Primary Waste Code: D003 (Reactive) is the conservative designation for nitroaromatics until tested, though it often falls under D001 (Ignitable) if the flash point is low.[1]
-
Secondary Designation: Halogenated Organic .
-
Labeling Requirement:
HAZARDOUS WASTE Contains: 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene Hazards: Toxic, Irritant, Halogenated, Potential Shock Sensitivity.[1][3]
Disposal Workflows
A. Small-Scale Disposal (< 50g / Laboratory Scale)
Objective: Dilute the energetic potential and solvate for safe transport.
-
Solvent Selection: Select a halogenated-compatible solvent that does not form peroxides easily.[1] Dichloromethane (DCM) or Ethyl Acetate are preferred.
-
Avoid: Acetone or MEK (Ketones + Nitro compounds + Trace Base = Explosion Risk).
-
-
Dissolution:
-
Containerization:
-
Transfer solution to a High-Density Polyethylene (HDPE) or Glass waste container.[1]
-
Do not use metal cans (corrosion risk from potential HF formation if moisture is present).
-
-
Tagging: Mark as "Halogenated Solvent Waste" with the specific chemical name listed as a constituent.
B. Large-Scale / Solid Disposal (> 50g)
Objective: Isolate and transfer to a licensed incineration facility.
-
Segregation: Keep the solid in its original container if possible. If transferring, use an antistatic bag inside a secondary container.[1][3]
-
Lab Packing:
-
Place the primary container into a larger shipping drum (Lab Pack).
-
Pack with inert absorbent material (Vermiculite). Do not use sawdust or paper (combustibles increase fire load).
-
-
Final Disposal Method:
Visualized Workflows
Diagram 1: Waste Segregation Logic
This decision matrix guides the researcher through the segregation process to prevent incompatible mixtures.
Caption: Decision matrix for segregating nitro-trifluoro waste streams to avoid reactive incompatibilities.
Diagram 2: Emergency Spill Response Protocol
Immediate actions to take in the event of a benchtop spill.
Caption: Step-by-step spill response focusing on dust suppression and exposure minimization.
References & Authority
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
-
Tsang, W. (1986).[1] Thermal Stability Characteristics of Nitroaromatic Compounds. National Bureau of Standards (NIST).
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
Sources
Personal protective equipment for handling 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene
This guide outlines the mandatory Personal Protective Equipment (PPE) and handling protocols for 4-Ethoxy-1-nitro-2-(trifluoromethyl)benzene (CAS: 103234-72-8). It is designed for researchers requiring immediate, actionable safety intelligence.
Part 1: Critical Hazard Profile & Risk Logic
To select the correct PPE, one must understand the molecular behavior of the compound. This substance combines three distinct hazard classes into a single risk profile:
-
The Nitro Group (
):-
Risk: High potential for transdermal absorption. Nitro-aromatics can penetrate standard laboratory gloves (nitrile/latex) rapidly, leading to methemoglobinemia (interference with oxygen transport in blood).
-
PPE Implication: Standard single-nitrile gloving is insufficient for prolonged contact.
-
-
The Trifluoromethyl Group (
):-
Risk: Chemical stability and metabolic resistance. In a fire or thermal decomposition event, this group releases Hydrogen Fluoride (HF) gas, which is corrosive and toxic.
-
PPE Implication: Respiratory protection must account for acidic gas/organic vapors if heating is involved.
-
-
The Ethoxy Group (
):-
Risk: Increases lipophilicity, potentially enhancing skin absorption rates compared to non-alkoxy analogues.
-
PPE Implication: Full skin coverage (Tyvek or similar impervious sleeves) is required during stock preparation.
-
Part 2: PPE Selection Matrix
This matrix prioritizes "Breakthrough Time" (BT) over dexterity. Data is extrapolated from analogous nitro-aromatic permeation studies.
| PPE Category | Primary Recommendation | Technical Justification |
| Hand Protection (Splash) | Double Nitrile (min 5 mil outer, 4 mil inner) | Nitrile offers fair splash protection but degrades quickly against nitro-aromatics. Double gloving provides a "change window" of ~15 minutes after exposure. |
| Hand Protection (Immersion) | Silver Shield / 4H® (Laminate) | BT > 240 mins. Nitro-compounds permeate nitrile/neoprene in <10 mins. Laminate is the only safe barrier for spill cleanup or stock solution preparation. |
| Respiratory | Half-mask with OV/P100 Cartridges | Required if handling powder outside a fume hood. The P100 filter stops particulates; the Organic Vapor (OV) layer captures volatile solvent vectors. |
| Eye/Face | Chemical Goggles (Indirect Vent) | Safety glasses are insufficient for liquids that absorb through skin. Goggles prevent vapor absorption through the mucous membranes of the eye. |
| Body | Lab Coat + Chemical Apron | Standard cotton coats absorb liquids. A disposable chemical-resistant apron (polyethylene) prevents chest/lap saturation during bench work. |
Part 3: Operational Workflows
Workflow A: Gowning & De-Gowning Protocol
Proper donning and doffing are critical to prevent "secondary exposure"—contaminating oneself while removing dirty PPE.
Figure 1: Sequential gowning workflow emphasizing the "Double Glove" technique with laminate barriers.
Workflow B: Handling & Solubilization
Objective: Prepare a 10 mM stock solution in DMSO without generating dust or surface contamination.
-
Engineering Control: All operations must occur within a certified Chemical Fume Hood.
-
Weighing:
-
Use an anti-static weighing boat.
-
Technique: Do not pour powder. Use a disposable spatula to transfer solid.
-
Control: Place a chemically resistant mat (spill pad) beneath the balance.
-
-
Solubilization:
-
Add solvent (DMSO/Ethanol) slowly down the side of the vial to minimize aerosolization.
-
Cap immediately.[1] Vortex inside the hood.
-
-
Decontamination:
-
Wipe the exterior of the vial with a Kimwipe soaked in Ethanol.
-
Dispose of the Kimwipe as Hazardous Solid Waste .
-
Part 4: Waste Disposal & Decontamination
Disposal of fluorinated nitro-aromatics requires strict segregation to prevent the formation of toxic byproducts during incineration.
Disposal Decision Tree:
Figure 2: Waste segregation logic. Note that the Trifluoromethyl group mandates "Halogenated" waste streams.
Decontamination Solution: For surface cleaning, use a surfactant-based cleaner (e.g., Alconox) followed by an Ethanol rinse. Avoid strong oxidizers (bleach), as they may react unpredictably with the nitro group.
Part 5: Emergency Response
-
Skin Contact:
-
Immediate: Drench area with water for 15 minutes.[2]
-
Soap: Use soft soap (non-abrasive) to remove lipophilic residues.
-
Alert: Monitor for signs of cyanosis (blue lips/fingernails) indicating methemoglobinemia.
-
-
Spill (Solid):
-
Cover with a wet paper towel to prevent dust dispersal.
-
Scoop up material using laminate gloves.
-
Place in a wide-mouth jar for disposal.
-
-
Spill (Liquid):
-
Absorb with vermiculite or sand.[3]
-
Do not use combustible materials (sawdust) due to the nitro group's potential oxidizing nature.
-
References
-
National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CAS 103234-72-8. Retrieved February 25, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[4] Toxic and Hazardous Substances: Nitrobenzene derivatives. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
